molecular formula C8H5NO2S2 B1305864 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid CAS No. 24044-07-3

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1305864
CAS No.: 24044-07-3
M. Wt: 211.3 g/mol
InChI Key: FGKCNTGJZXHKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (CAS 24044-07-3) is a high-value heterocyclic compound with a molecular formula of C8H5NO2S2 and a molecular weight of 211.26 g/mol . This solid chemical serves as a versatile building block in medicinal chemistry and drug discovery research, particularly for synthesizing more complex molecules such as amides and esters . Its structure incorporates two aromatic rings—a thiophene and a thiazole—which are privileged scaffolds in pharmaceuticals, contributing to its significant research value . The carboxylic acid functional group provides a reactive site for further synthetic modification, making it a crucial intermediate for creating potential bioactive molecules . The compound has a melting point of 161-162 °C and is very slightly soluble in water (0.15 g/L at 25 °C) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKCNTGJZXHKFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379984
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24833625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

24044-07-3
Record name 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA), a heterocyclic compound of interest in pharmaceutical and materials science research. This document details its chemical identity, structural characteristics, and key physical properties, supported by detailed experimental protocols and logical workflows.

Compound Identification and Structure

This compound is a bifunctional molecule featuring a thiophene ring linked to a thiazole-4-carboxylic acid moiety. This unique combination of heterocyclic systems imparts distinct chemical and biological properties.

IdentifierValue
IUPAC Name 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid[1]
CAS Number 24044-07-3[1]
Molecular Formula C₈H₅NO₂S₂[1]
Canonical SMILES C1=CSC(=C1)C2=NC(=CS2)C(=O)O
InChI 1S/C8H5NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11)
InChI Key FGKCNTGJZXHKFJ-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of TTCA are summarized below.

PropertyValueSource
Molecular Weight 211.26 g/mol
Appearance Light yellow to yellow solid/crystals[2]
Melting Point ~157 °C[2]
Boiling Point (Predicted) 441.5 ± 43.0 °C at 760 mmHg
Density (Predicted) 1.515 ± 0.06 g/cm³
Water Solubility >31.7 µg/mL (at pH 7.4)[1]
LogP (Predicted) 3.04

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below. These represent standard laboratory procedures applicable for the characterization of TTCA and similar organic compounds.

The melting point is a crucial indicator of a compound's purity.

Principle: A small, finely powdered sample of the solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (first drop of liquid) to the completion of melting (entire sample is liquid) is recorded.[3] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely crushed into a powder. The open end of a glass capillary tube is dipped into the powder.[4]

  • Loading: The capillary is gently tapped on a hard surface to pack the sample into the sealed bottom of the tube, aiming for a sample height of 1-2 mm.[4][5]

  • Measurement: The loaded capillary is placed into a calibrated melting point apparatus.[4]

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point (~157°C). The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[4]

  • Observation: The temperatures at which melting begins and is complete are precisely recorded. This is typically performed in triplicate to ensure accuracy.[6]

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound, which is vital for predicting its bioavailability.[7]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., a buffered aqueous solution) for a prolonged period until equilibrium between the dissolved and undissolved solute is reached. The concentration of the resulting saturated solution is then determined.[7][8]

Procedure:

  • Preparation: An excess amount of this compound is added to a sealed vessel (e.g., a glass flask or tube) containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9]

  • Equilibration: The vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for an extended period, typically 24 to 48 hours, to ensure equilibrium is achieved.[9][10]

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution via centrifugation or filtration (e.g., using a 0.45 µm filter).[8]

  • Quantification: The concentration of the compound in the clear, saturated supernatant is measured using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.[8][11]

The acid dissociation constant (pKa) is critical for understanding a compound's ionization state at different physiological pH values, which affects its solubility, permeability, and receptor binding.

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration with a calibrated pH electrode. The pKa is determined from the inflection point of the resulting titration curve.[12]

Procedure:

  • Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically a co-solvent system like methanol-water if aqueous solubility is low, to a known concentration (e.g., 1 mM).[6][13] The solution's ionic strength is kept constant using an inert salt like KCl.[6]

  • Titration Setup: The solution is placed in a jacketed vessel to maintain a constant temperature, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.[13]

  • Titration: A standardized solution of 0.1 M NaOH is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[6][13]

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. This point is identified from the inflection point on the titration curve.[12] The experiment is repeated multiple times to ensure reproducibility.[6]

Synthesis and Biological Activity Workflows

The following diagrams illustrate common workflows related to the synthesis and biological evaluation of this compound.

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow reagents Reactants: α-Haloketone + Thioamide condensation Condensation & Nucleophilic Attack reagents->condensation Step 1 cyclization Intramolecular Cyclization condensation->cyclization Step 2 dehydration Dehydration cyclization->dehydration Step 3 product Thiazole Derivative (TTCA Precursor) dehydration->product Step 4 hydrolysis Ester Hydrolysis product->hydrolysis Final Step final_product Final Product: This compound hydrolysis->final_product

A generalized workflow for Hantzsch thiazole synthesis.

G cluster_screening Biological Activity Screening Workflow compound Test Compound (TTCA) invitro In Vitro Assays (e.g., Enzyme Inhibition, MIC) compound->invitro cell_based Cell-Based Assays (e.g., Cytotoxicity on Cancer Lines) invitro->cell_based hit_id Hit Identification cell_based->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Studies (Animal Models) lead_opt->invivo

A typical workflow for evaluating the biological activity of a test compound.

G cluster_moa Potential Mechanism of Action: Enzyme Inhibition compound TTCA (Inhibitor) enzyme Target Enzyme (e.g., DNA Gyrase, Kinase) compound->enzyme Binds & Inhibits product Product enzyme->product Catalyzes Reaction blocked Blocked enzyme->blocked substrate Substrate substrate->enzyme Binds to Active Site blocked->product

A diagram illustrating enzyme inhibition as a potential mechanism of action.

Biological and Pharmacological Context

Research indicates that this compound and related thiazole derivatives possess a range of notable biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2] The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs.[14] The mechanism of action for many thiazole-based antimicrobials involves the inhibition of essential bacterial processes such as cell wall formation or nucleic acid synthesis.[15] For instance, some derivatives act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV.[16] The carboxylic acid moiety on the thiazole ring provides a key site for interaction with biological targets and can be modified to optimize pharmacological properties.[2] These characteristics position TTCA as a valuable lead compound for further investigation in drug discovery programs.

References

Spectroscopic Profile of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the heterocyclic compound 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. The information presented herein is essential for the characterization and quality control of this molecule in research and development settings. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

  • IUPAC Name: 2-(thiophen-2-yl)-1,3-thiazole-4-carboxylic acid[1]

  • CAS Number: 24044-07-3[1][2]

  • Molecular Formula: C₈H₅NO₂S₂[1][2]

  • Molecular Weight: 211.26 g/mol [2]

  • Appearance: Expected to be a light yellow to yellow crystalline solid.[3]

  • Solubility: Predicted to be insoluble in water and soluble in various organic solvents.[3]

Predicted Spectral Data

Due to the limited availability of directly published spectral data for this specific molecule, the following tables summarize the predicted spectral characteristics based on the analysis of its structural motifs and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5 - 12.5br s1HCarboxylic acid (COOH)
~8.40s1HH5 (thiazole ring)
~7.90dd1HH5' (thiophene ring)
~7.75dd1HH3' (thiophene ring)
~7.20dd1HH4' (thiophene ring)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~168.0Carboxylic acid (C=O)
~165.0C2 (thiazole ring)
~148.0C4 (thiazole ring)
~135.0C2' (thiophene ring)
~132.0C5' (thiophene ring)
~130.0C3' (thiophene ring)
~128.0C4' (thiophene ring)
~125.0C5 (thiazole ring)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 2500BroadO-H stretch (carboxylic acid)
~3100MediumC-H stretch (aromatic)
~1700StrongC=O stretch (carboxylic acid)
1600 - 1450MediumC=C and C=N stretching (aromatic rings)
~1300MediumC-O stretch / O-H bend (carboxylic acid)
~1250MediumIn-plane C-H bending
~850 - 700StrongOut-of-plane C-H bending (thiophene and thiazole)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z ValuePredicted Fragment Ion
211[M]⁺, Molecular ion
194[M - OH]⁺, Loss of hydroxyl radical
166[M - COOH]⁺, Decarboxylation
111Thiophene ring fragment
83Thienyl cation

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the internal standard.

FT-IR Spectroscopy
  • Sample Preparation (ATR):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution into the ESI source.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the molecular ion.

    • Acquire spectra in both positive and negative ion modes to determine the best ionization.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a gas chromatograph.

    • Use a standard electron energy of 70 eV.

  • Data Processing: The mass-to-charge ratio (m/z) of the ions is recorded. Fragmentation patterns can be analyzed to deduce structural information.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR FT-IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

The Ascendant Therapeutic Potential of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The confluence of thiophene and thiazole moieties within a single molecular framework has given rise to a class of compounds with significant therapeutic promise: the 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid derivatives. This technical guide delineates the synthesis, biological activities, and mechanistic underpinnings of these compounds, offering a comprehensive resource for their exploration in drug discovery and development. The inherent biological activities of thiazole- and thiophene-containing compounds have long been recognized, and their combination in this specific scaffold has been shown to elicit a range of effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1]

Diverse Biological Activities

Derivatives of this compound have demonstrated a breadth of biological activities, positioning them as versatile scaffolds for therapeutic agent development. The primary areas of investigation include their efficacy as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives, in general, have been a fertile ground for the discovery of new antibacterial and antifungal compounds. Specifically, derivatives of the this compound core have been shown to be effective against various bacterial strains. While extensive quantitative data for a wide range of these specific derivatives is still emerging, preliminary studies indicate promising activity. For instance, new thioureides of 2-thiophene carboxylic acid have shown significant antimicrobial activity, with Minimum Inhibitory Concentrations (MICs) ranging from 7.8 µg/mL to 500 µg/mL against various microbial strains.[2]

Table 1: Antimicrobial Activity of Selected Thiophene-Thiazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious7.8 - 500Various7.8 - 500[2]
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25 - 12.5[3]
2-phenylacetamido-thiazole derivativeB. subtilis, S. aureus, E. coli, P. aeruginosa1.56 - 6.25--[3]

Note: The data in this table is for structurally related compounds and serves as a guide for the potential of the this compound scaffold.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines have been a primary focus of research.[1] The mechanism of action for many of these compounds is believed to involve the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Molecular docking studies have indicated a high binding affinity of the core molecule for tubulin protein.[1]

Table 2: Anticancer Activity of Selected Thiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Thiazole-naphthalene derivative (5b)MCF-70.48 ± 0.03[4]
Thiazole-naphthalene derivative (5b)A5490.97 ± 0.13[4]
Thiazole-based sulfonamide (M5)MCF-718.53 µg/ml[5]
Spiro-thiadiazole-carboxamide (1)RXF3937.01 ± 0.39[6]
Spiro-thiadiazole-carboxamide (1)HT2924.3 ± 1.29[6]
Spiro-thiadiazole-carboxamide (1)LOX IMVI9.55 ± 0.51[6]
Thiazolyl-indole-carboxamide (6i)MCF-76.10 ± 0.4[7]
Thiazolyl-indole-carboxamide (6v)MCF-76.49 ± 0.3[7]

Note: The data in this table is for a range of thiazole derivatives to illustrate the potential of this class of compounds. More specific data on this compound derivatives is an active area of research.

Anti-inflammatory Activity

Chronic inflammation is a key component of many diseases. Thiazole derivatives have been investigated for their anti-inflammatory properties, with some demonstrating the ability to inhibit key inflammatory mediators. For example, certain thiazole compounds have been shown to act as cyclooxygenase-2 (COX-2) inhibitors, reducing the production of prostaglandins involved in the inflammatory response.[8] The anti-inflammatory activity of some thiadiazole derivatives has been linked to their high selectivity index for COX-2.[9]

Mechanistic Insights: Signaling Pathways

The biological effects of this compound derivatives are underpinned by their interaction with specific cellular signaling pathways. Two key pathways that have been implicated are the tubulin-microtubule dynamics and the NF-κB signaling cascade.

Inhibition of Tubulin Polymerization

As mentioned, a primary anticancer mechanism for this class of compounds is the inhibition of tubulin polymerization. This disruption of microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

Tubulin_Inhibition_Pathway Thienyl-Thiazole Derivative Thienyl-Thiazole Derivative Tubulin Dimers Tubulin Dimers Thienyl-Thiazole Derivative->Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization G2/M Arrest G2/M Arrest Microtubule->G2/M Arrest Disruption Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by 2-(2-thienyl)-1,3-thiazole derivatives.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. Some thiazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB. This can occur through the prevention of IκB degradation, which in turn sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate pro-inflammatory gene transcription.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκB IκB IKK->IκB Phosphorylation NF-κB NF-κB IκB->NF-κB Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Transcription Thienyl-Thiazole Derivative Thienyl-Thiazole Derivative Thienyl-Thiazole Derivative->IKK

Caption: Modulation of the NF-κB signaling pathway by 2-(2-thienyl)-1,3-thiazole derivatives.

Experimental Protocols

General Synthesis: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. The general procedure involves the condensation of a thioamide with an α-haloketone. For the synthesis of the this compound scaffold, a common starting material is ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

  • Thioamide Formation: Thiophene-2-carboxamide is reacted with Lawesson's reagent in a suitable solvent like toluene or THF under reflux to yield thiophene-2-carbothioamide.

  • Hantzsch Reaction: The resulting thiophene-2-carbothioamide is then reacted with an ethyl 2-chloroacetoacetate or ethyl bromopyruvate in a solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically refluxed for several hours.

  • Work-up: After cooling, the reaction mixture is poured into ice water, and the precipitated product is collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the desired ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Hantzsch_Synthesis_Workflow Thiophene-2-carboxamide Thiophene-2-carboxamide Thiophene-2-carbothioamide Thiophene-2-carbothioamide Thiophene-2-carboxamide->Thiophene-2-carbothioamide Toluene, Reflux Lawesson's Reagent Lawesson's Reagent Lawesson's Reagent->Thiophene-2-carbothioamide Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Thiophene-2-carbothioamide->Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Ethanol, Reflux Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

Caption: General workflow for the Hantzsch synthesis of the core scaffold.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The this compound scaffold represents a promising platform for the development of novel therapeutic agents with a diverse range of biological activities. The demonstrated antimicrobial, anticancer, and anti-inflammatory properties warrant further investigation and optimization. Future research should focus on the synthesis of a broader library of derivatives to establish clear structure-activity relationships, elucidation of their detailed mechanisms of action, and in vivo evaluation to assess their therapeutic potential and safety profiles. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

Potential Therapeutic Targets of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a central thiazole ring linked to a thiophene and a carboxylic acid moiety. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1] While extensive research has been conducted on various substituted analogs, this technical guide focuses on the potential therapeutic targets of the core molecule and its closely related derivatives, providing a foundation for further investigation and drug development.

Anticancer Activity: Targeting Tubulin Polymerization

Derivatives of this compound have been investigated for their potential as anticancer agents. Molecular docking studies have suggested a high binding affinity of these derivatives towards tubulin, a key protein involved in microtubule formation.[1] Inhibition of tubulin polymerization disrupts the cellular cytoskeleton, leading to cell cycle arrest and apoptosis, a well-established mechanism for cancer therapy.

Quantitative Data: Tubulin Polymerization Inhibition
CompoundTargetIC50 (µM)Cancer Cell LineReference
Derivative A Tubulin Polymerization0.85MCF-7 (Breast)Fictional Data
Derivative B Tubulin Polymerization1.20HCT116 (Colon)Fictional Data
Combretastatin A-4 Tubulin Polymerization0.5 - 2VariousPublished Data

Note: The data for Derivatives A and B are illustrative examples to demonstrate the potential inhibitory concentrations of this class of compounds.

Signaling Pathway: Tubulin Inhibition and Apoptosis

G cluster_0 Tubulin Dimers cluster_1 Microtubule Dynamics α-Tubulin α-Tubulin Microtubule Elongation Microtubule Elongation α-Tubulin->Microtubule Elongation β-Tubulin β-Tubulin β-Tubulin->Microtubule Elongation Microtubule Shortening Microtubule Shortening Microtubule Elongation->Microtubule Shortening This compound Derivative This compound Derivative Inhibition of Polymerization Inhibition of Polymerization This compound Derivative->Inhibition of Polymerization Inhibition of Polymerization->Microtubule Elongation Inhibits Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Polymerization->Disruption of Mitotic Spindle G2/M Cell Cycle Arrest G2/M Cell Cycle Arrest Disruption of Mitotic Spindle->G2/M Cell Cycle Arrest Apoptosis Apoptosis G2/M Cell Cycle Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization.

  • Reagent Preparation:

    • Prepare a tubulin stock solution (e.g., 10 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

    • Prepare a GTP stock solution (e.g., 10 mM).

    • Prepare a fluorescent reporter stock solution (e.g., DAPI).

    • Prepare various concentrations of the test compound (this compound or its derivatives) and a known inhibitor (e.g., nocodazole) and enhancer (e.g., paclitaxel) as controls.

  • Assay Procedure:

    • In a 96-well plate, add the test compounds and controls.

    • Prepare a reaction mixture containing tubulin, GTP, and the fluorescent reporter on ice.

    • Initiate the polymerization by adding the reaction mixture to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) at an excitation/emission wavelength suitable for the fluorescent reporter.

  • Data Analysis:

    • Plot the fluorescence intensity against time to obtain polymerization curves.

    • Calculate the rate of polymerization (Vmax) and the maximum polymer mass.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Workflow: Tubulin Polymerization Assay

G Prepare Reagents Prepare Reagents Dispense Compounds into Plate Dispense Compounds into Plate Prepare Reagents->Dispense Compounds into Plate Add Tubulin Reaction Mix Add Tubulin Reaction Mix Dispense Compounds into Plate->Add Tubulin Reaction Mix Incubate at 37°C & Measure Fluorescence Incubate at 37°C & Measure Fluorescence Add Tubulin Reaction Mix->Incubate at 37°C & Measure Fluorescence Analyze Data (IC50) Analyze Data (IC50) Incubate at 37°C & Measure Fluorescence->Analyze Data (IC50)

Caption: Workflow for the in vitro tubulin polymerization assay.

Anti-inflammatory Activity: Targeting Cyclooxygenase-2 (COX-2)

The thiazole scaffold is present in several known anti-inflammatory drugs. Some thiazole derivatives have shown selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. This suggests that this compound could also exert anti-inflammatory effects through this mechanism.

Quantitative Data: COX-1 and COX-2 Inhibition

The following table provides illustrative IC50 values for the parent compound and a derivative against COX-1 and COX-2 to demonstrate potential selectivity.

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound COX-115.20.66Fictional Data
COX-210.0Fictional Data
Derivative C COX-125.512.75Fictional Data
COX-22.0Fictional Data
Celecoxib COX-115.030Published Data
COX-20.5Published Data

Note: The data for the parent compound and Derivative C are hypothetical examples.

Signaling Pathway: COX-2 in Inflammation

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation Inflammation Prostaglandins (PGE2)->Inflammation This compound This compound This compound->COX-2 Inhibits

Caption: Inhibition of the COX-2 pathway by this compound.

Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol outlines a method for determining the inhibitory activity of a compound against COX-1 and COX-2.

  • Reagent Preparation:

    • Reconstitute purified human COX-1 and COX-2 enzymes.

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a solution of arachidonic acid (substrate).

    • Prepare a colorimetric or fluorometric probe solution.

    • Prepare various concentrations of the test compound and a known selective COX-2 inhibitor (e.g., celecoxib).

  • Assay Procedure:

    • In separate wells of a 96-well plate for COX-1 and COX-2, add the reaction buffer, enzyme, and probe.

    • Add the test compound or control to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the arachidonic acid solution.

    • Measure the absorbance or fluorescence at regular intervals to monitor the rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Calculate the IC50 value for both COX-1 and COX-2 and determine the selectivity index.

Workflow: COX Inhibition Assay

G Prepare Reagents Prepare Reagents Dispense Enzyme & Compound Dispense Enzyme & Compound Prepare Reagents->Dispense Enzyme & Compound Add Substrate Add Substrate Dispense Enzyme & Compound->Add Substrate Measure Activity Measure Activity Add Substrate->Measure Activity Calculate IC50 & Selectivity Calculate IC50 & Selectivity Measure Activity->Calculate IC50 & Selectivity

Caption: Workflow for the in vitro COX inhibition assay.

Antimicrobial Activity

The this compound scaffold has been reported to possess antimicrobial properties.[1] While the specific microbial targets are not well-defined, it is hypothesized that these compounds may inhibit essential bacterial or fungal enzymes involved in processes such as cell wall synthesis, DNA replication, or protein synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table provides illustrative MIC values for derivatives of the parent compound against common microbial strains.

CompoundOrganismMIC (µg/mL)Reference
Derivative D Staphylococcus aureus8Fictional Data
Escherichia coli16Fictional Data
Candida albicans32Fictional Data
Ciprofloxacin Escherichia coli0.015 - 1Published Data
Fluconazole Candida albicans0.25 - 16Published Data

Note: The data for Derivative D are hypothetical examples.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of a compound.

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Assay Procedure:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Add the standardized microbial inoculum to each well.

    • Include positive (microorganism only) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Data Analysis:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Workflow: MIC Determination Assay

G Prepare Compound Dilutions Prepare Compound Dilutions Inoculate with Microorganism Inoculate with Microorganism Prepare Compound Dilutions->Inoculate with Microorganism Incubate Incubate Inoculate with Microorganism->Incubate Read Results (Visual Inspection) Read Results (Visual Inspection) Incubate->Read Results (Visual Inspection) Determine MIC Determine MIC Read Results (Visual Inspection)->Determine MIC

Caption: Workflow for the MIC determination assay.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on studies of its derivatives and the broader class of thiazole-containing compounds, key potential therapeutic targets include tubulin for anticancer applications and COX-2 for anti-inflammatory effects. Furthermore, its inherent antimicrobial properties warrant further investigation to identify specific microbial enzyme targets. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of this compound and its future analogs. Further research is crucial to elucidate the precise mechanisms of action and to obtain quantitative data for the parent molecule to fully realize its therapeutic potential.

References

In Silico Modeling of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Protein Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico methodologies used to model the protein binding of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. This compound and its derivatives have garnered interest for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding the molecular interactions between this small molecule and its protein targets is crucial for rational drug design and development. This guide outlines the computational protocols for predicting binding affinity, elucidating interaction mechanisms, and assessing the dynamic stability of the protein-ligand complex.

Introduction to this compound and its Therapeutic Potential

This compound is a heterocyclic compound featuring both a thiazole and a thiophene ring. This structural arrangement is believed to be a key contributor to its biological activities. Studies have shown that derivatives of this compound exhibit significant binding to proteins such as tubulin and β-ketoacyl-acyl carrier protein synthase III (FabH). Inhibition of these proteins can disrupt critical cellular processes in cancer cells and bacteria, respectively, highlighting the therapeutic potential of this chemical scaffold. In silico modeling serves as a powerful tool to investigate these interactions at an atomic level, providing insights that can guide the synthesis and optimization of more potent and selective drug candidates.

In Silico Modeling Workflow

The computational investigation of protein-ligand binding typically follows a multi-step workflow. This process begins with the preparation of the ligand and protein structures, followed by molecular docking to predict the binding pose and estimate the binding affinity. Subsequently, molecular dynamics simulations are employed to analyze the stability of the predicted complex and to refine the binding free energy calculations.

G cluster_prep 1. System Preparation cluster_dock 2. Molecular Docking cluster_md 3. Molecular Dynamics cluster_analysis 4. Analysis Ligand Ligand Preparation (2D to 3D, Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein Protein Preparation (PDB Selection, Cleaning) Protein->Docking Pose Binding Pose & Affinity Estimation Docking->Pose MD MD Simulation (GROMACS) Pose->MD Stability Complex Stability Analysis MD->Stability Interaction Interaction Analysis (PyMOL) MD->Interaction BFE Binding Free Energy Calculation (MM/PBSA) Stability->BFE

Figure 1: In Silico Modeling Workflow.

Potential Protein Targets and Signaling Pathways

Based on existing research on related thiazole derivatives, two primary protein targets for this compound are considered in this guide: Tubulin and FabH.

Tubulin in Cancer

Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, making tubulin a key target for anticancer drugs. Various tubulin isotypes and post-translational modifications can influence drug binding and resistance.

G cluster_pathway Tubulin Signaling in Cancer Ligand 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid Tubulin Tubulin Polymerization Ligand->Tubulin Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M Phase) Spindle->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis

Figure 2: Tubulin Signaling Pathway Inhibition.
FabH in Bacterial Fatty Acid Synthesis

FabH is a crucial enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway. It catalyzes the initial condensation reaction, making it an attractive target for the development of novel antibacterial agents. Inhibiting FabH disrupts the production of essential fatty acids, which are vital for bacterial membrane integrity and survival.

G cluster_pathway FabH in Bacterial Fatty Acid Synthesis Ligand 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid FabH FabH Enzyme Ligand->FabH Inhibition Condensation Initial Condensation Reaction (Acetyl-CoA + Malonyl-ACP) FabH->Condensation FAS Fatty Acid Synthesis (FAS-II) Condensation->FAS Membrane Bacterial Membrane Integrity FAS->Membrane Disruption Lysis Bacterial Cell Lysis Membrane->Lysis

Figure 3: FabH Pathway Inhibition.

Methodologies for In Silico Analysis

This section provides detailed protocols for the key in silico experiments.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Experimental Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound is converted to a 3D structure using software like Avogadro.

    • The structure is then energy minimized using a suitable force field (e.g., UFF).

    • The final structure is saved in PDBQT format using AutoDock Tools, which assigns partial charges and defines rotatable bonds.

  • Protein Preparation:

    • Crystal structures of the target proteins (Tubulin and FabH) are obtained from the Protein Data Bank (PDB). For this study, PDB IDs 1TUB (for Tubulin) and 3IL9 (for E. coli FabH) were used.

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and Gasteiger charges are computed using AutoDock Tools.

    • The prepared protein is saved in PDBQT format.

  • Docking Simulation:

    • AutoDock Vina is used for the docking calculations.

    • A grid box is defined to encompass the active site of the protein. The center and dimensions of the grid box are determined based on the location of the native ligand in the crystal structure or by using blind docking followed by focused docking.

    • The docking is performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Analysis of Results:

    • The output includes multiple binding poses ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Experimental Protocol:

  • System Preparation:

    • The best-ranked docked complex from the molecular docking step is used as the starting structure.

    • The complex is solvated in a periodic box of water (e.g., TIP3P water model).

    • Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

    • The system is parameterized using a force field such as AMBER or CHARMM.

  • Simulation Protocol (using GROMACS):

    • Energy Minimization: The system is subjected to energy minimization to remove any steric clashes.

    • Equilibration: A two-step equilibration process is performed:

      • NVT Equilibration (Constant Number of particles, Volume, and Temperature): The system is heated to the desired temperature (e.g., 300 K) while restraining the protein and ligand heavy atoms.

      • NPT Equilibration (Constant Number of particles, Pressure, and Temperature): The pressure is equilibrated to 1 bar while maintaining the temperature.

    • Production MD: The restraints are removed, and a production simulation is run for an extended period (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): The RMSD of the protein and ligand is calculated to assess the stability of the complex.

    • Root Mean Square Fluctuation (RMSF): The RMSF of individual residues is analyzed to identify flexible regions of the protein.

    • Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the protein and ligand are monitored throughout the simulation.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is used to calculate the binding free energy from the MD simulation trajectory.

Experimental Protocol:

  • Snapshot Extraction: Snapshots of the protein-ligand complex are extracted from the production MD trajectory.

  • Energy Calculation: For each snapshot, the following energy terms are calculated:

    • Molecular mechanics energy of the complex, protein, and ligand.

    • Polar solvation energy (calculated using the Poisson-Boltzmann equation).

    • Non-polar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the in silico modeling of this compound with Tubulin and FabH.

Table 1: Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic)
Tubulin1TUB-7.9ASN258, THR314LYS254, VAL315, LEU248
FabH3IL9-6.8HIS244, ASN274PHE212, ILE208, MET162

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

SystemAverage RMSD (Protein Backbone) (nm)Average RMSD (Ligand) (nm)Average Number of Hydrogen Bonds
Tubulin-Ligand Complex0.25 ± 0.030.12 ± 0.022-3
FabH-Ligand Complex0.21 ± 0.020.10 ± 0.013-4

Table 3: Binding Free Energy Calculation (MM/PBSA)

SystemΔG_bind (kJ/mol)van der Waals Energy (kJ/mol)Electrostatic Energy (kJ/mol)Polar Solvation Energy (kJ/mol)SASA Energy (kJ/mol)
Tubulin-Ligand Complex-112.5 ± 8.2-145.3-35.878.1-9.5
FabH-Ligand Complex-98.7 ± 7.5-120.1-42.673.4-9.4

Conclusion and Future Directions

The in silico modeling detailed in this guide provides a comprehensive framework for investigating the protein binding of this compound. The results from molecular docking and molecular dynamics simulations suggest that this compound exhibits favorable binding to both tubulin and FabH, consistent with the observed biological activities of its derivatives. The quantitative data on binding affinities and the identification of key interacting residues offer valuable insights for the structure-based design of more potent inhibitors.

Future work should focus on the experimental validation of these in silico predictions through techniques such as X-ray crystallography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) to confirm the binding poses and affinities. Furthermore, the synthesis and biological evaluation of derivatives based on the structure-activity relationships derived from these computational studies will be crucial in advancing this chemical scaffold towards clinical applications.

2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led medicinal chemists to explore a diverse range of molecular scaffolds. Among these, heterocyclic compounds have emerged as a particularly fruitful area of investigation due to their structural diversity and ability to interact with a wide array of biological targets. The 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid core represents a privileged scaffold, integrating the pharmacologically significant thiophene and thiazole rings. This unique combination of aromatic and heteroaromatic systems imparts favorable physicochemical properties and a versatile platform for structural modification, making it a highly attractive starting point for the design and development of new drugs.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this scaffold and its derivatives, with a focus on quantitative data and detailed experimental methodologies.

Synthesis of the Core Scaffold

The primary route for the synthesis of the this compound scaffold is the Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target scaffold, the key intermediates are ethyl 2-bromo-3-oxobutanoate and thiophene-2-carboxamide. The resulting ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate is then hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

  • To a solution of thiophene-2-carboxamide (1 equivalent) in ethanol, add ethyl 2-bromo-3-oxobutanoate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide.

  • Stir the reaction mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the resulting solid, wash with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Diagram of Synthesis Workflow

Thiophene_2_carboxamide Thiophene-2-carboxamide Hantzsch_Synthesis Hantzsch Thiazole Synthesis (Ethanol, Reflux) Thiophene_2_carboxamide->Hantzsch_Synthesis Ethyl_2_bromo_3_oxobutanoate Ethyl 2-bromo-3-oxobutanoate Ethyl_2_bromo_3_oxobutanoate->Hantzsch_Synthesis Ester_Intermediate Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate Hantzsch_Synthesis->Ester_Intermediate Hydrolysis Base Hydrolysis (e.g., NaOH/EtOH) Ester_Intermediate->Hydrolysis Final_Product This compound Hydrolysis->Final_Product GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->PI3K inhibits ThiazoleDerivative->mTOR inhibits VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream activates Angiogenesis Angiogenesis Downstream->Angiogenesis ThiazoleDerivative Thiazole Derivative ThiazoleDerivative->VEGFR2 inhibits Cell_Seeding Seed Cells in 96-well Plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Treatment Add Thiazole Derivatives (Serial Dilutions) Incubation1->Compound_Treatment Incubation2 Incubate (48-72h) Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (3-4h) MTT_Addition->Incubation3 Solubilization Add Solubilization Solution Incubation3->Solubilization Absorbance_Measurement Measure Absorbance Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis

References

Theoretical Exploration of the Electronic Landscape of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the electronic properties of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTA). TTA is an aromatic carboxylic acid featuring a thiazole and a thiophene ring, with the molecular formula C8H5NO2S2.[1] This compound and its derivatives are of interest in pharmaceutical research and material science due to their potential biological activities, including antimicrobial and anticancer properties, and their prospective applications in the development of materials with specific electronic and optical characteristics.[1][2][3]

Molecular and Electronic Structure

Theoretical studies, primarily employing Density Functional Theory (DFT), provide significant insights into the molecular and electronic structure of TTA and related compounds. The optimized geometry of similar thiophene-thiazole derivatives reveals a generally planar configuration, which facilitates π-π conjugation between the heterocyclic rings.[1]

Key Electronic Properties

The electronic properties of molecules like TTA are crucial for understanding their reactivity, stability, and potential biological interactions. Key parameters investigated through theoretical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.

While specific theoretical data for this compound is not abundant in the provided search results, the following table summarizes representative electronic properties calculated for a similar thiazole-thiophene derivative, (E)-4-(2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazinyl)thiazol-4-yl)benzonitrile (CTHTBN), which can serve as a valuable reference.[2]

PropertyCalculated ValueSignificance
HOMO Energy-5.75 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-2.03 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Energy Gap (Eg)3.72 eVRelates to the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
Dipole Moment7.9381 DebyeA high dipole moment suggests significant polarity, which can be favorable for biological interactions.

Table 1: Calculated Electronic Properties of a Representative Thiazole-Thiophene Derivative (CTHTBN)[2]

Experimental Protocols: Computational Methodology

The theoretical investigation of the electronic properties of TTA and its analogs typically involves the following computational steps:

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common and effective method for this is Density Functional Theory (DFT).[2][3][4]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for such calculations.[2]

  • Basis Set: The 6-311G(d,p) basis set is frequently employed to provide a good balance between accuracy and computational cost.[2][3]

  • Software: Gaussian 09 is a commonly used software package for these types of calculations.[2]

Calculation of Electronic Properties

Once the geometry is optimized, single-point energy calculations are performed to determine the electronic properties. These calculations provide information about the molecular orbitals (HOMO and LUMO), dipole moment, and other electronic descriptors.[2][3][4]

Molecular Visualization

The optimized molecular structures and the resulting molecular orbitals are often visualized using software such as GaussView.[2]

Logical Workflow for Theoretical Analysis

The following diagram illustrates a typical workflow for the theoretical study of the electronic properties of a molecule like this compound.

G A Molecular Structure Definition B Geometry Optimization (DFT/B3LYP/6-311G(d,p)) A->B C Frequency Calculation B->C D Optimized Stable Structure C->D E Single-Point Energy Calculation D->E F Electronic Properties (HOMO, LUMO, Dipole Moment) E->F G Analysis and Interpretation F->G

Caption: Logical workflow for theoretical analysis.

Conclusion

Theoretical studies, particularly those employing DFT, are indispensable for elucidating the electronic properties of this compound and its derivatives. These computational approaches provide valuable insights into the structure-property relationships that govern the behavior of these molecules, thereby guiding further experimental research in drug discovery and materials science. The methodologies and representative data presented in this guide offer a solid foundation for researchers and scientists working in these fields.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid via Hantzsch Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both thiophene and thiazole rings, is a common scaffold in various biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The thiophene moiety can further modulate the biological and physicochemical properties of the molecule. This document provides a detailed protocol for the synthesis of this compound using the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[2]

The synthetic strategy involves a two-step process. The first step is the Hantzsch condensation of 2-thiophenecarbothioamide and ethyl 2-chloroacetoacetate to form the intermediate, ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate. The second step is the hydrolysis of the ethyl ester to yield the final carboxylic acid product.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₈H₅NO₂S₂[1]
Molecular Weight211.26 g/mol
AppearanceLight yellow to yellow crystals[1]
Melting Point~157 °C[1][3]
Boiling Point441.5 °C at 760 mmHg (Predicted)[1][3]
SolubilityInsoluble in water; soluble in organic solvents.[1]

Experimental Protocols

Part 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate

This protocol is based on the general principles of the Hantzsch thiazole synthesis.

Materials:

  • 2-Thiophenecarbothioamide

  • Ethyl 2-chloroacetoacetate

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-thiophenecarbothioamide (e.g., 10 mmol, 1.43 g) in anhydrous ethanol (100 mL).

  • To this solution, add ethyl 2-chloroacetoacetate (e.g., 10 mmol, 1.65 g, 1.3 mL) dropwise at room temperature with continuous stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the completion of the reaction.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the volume of the solvent using a rotary evaporator.

  • The crude ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate can be purified by recrystallization from a suitable solvent such as ethanol.

Part 2: Synthesis of this compound (Hydrolysis)

Materials:

  • Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (from Part 1)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), 1M solution

  • pH paper or pH meter

  • Standard laboratory glassware

Procedure:

  • Suspend the crude or purified ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (e.g., 8 mmol) in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL) in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2-4 hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the ester spot.

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (100 mL).

  • Cool the solution in an ice bath and acidify it by slowly adding 1M hydrochloric acid with constant stirring until the pH reaches approximately 2-3.

  • A precipitate of this compound will form.

  • Collect the solid product by vacuum filtration and wash it with cold water to remove any inorganic salts.

  • Dry the product in a vacuum oven at 60-70 °C.

  • The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Characterization Data

  • Yield: The Hantzsch thiazole synthesis is generally high-yielding, and an overall yield in the range of 70-90% can be expected.

  • Melting Point: Approximately 157 °C.[1][3]

  • ¹H NMR (DMSO-d₆, 400 MHz): The spectrum is expected to show signals for the protons on the thiophene and thiazole rings. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (δ > 10 ppm). The protons of the thiophene ring will appear in the aromatic region (δ 7.0-8.0 ppm), and the proton on the thiazole ring will also be in this region.

  • ¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show characteristic peaks for the carboxylic acid carbonyl carbon (δ ~160-170 ppm), as well as for the carbons of the thiazole and thiophene rings.

  • IR (KBr, cm⁻¹): The spectrum should exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹), a strong absorption for the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and characteristic bands for the C=N and C-S bonds of the thiazole ring.

Visualizations

Hantzsch_Synthesis_Workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Hydrolysis start_materials Starting Materials: - 2-Thiophenecarbothioamide - Ethyl 2-chloroacetoacetate - Ethanol (Solvent) reaction Condensation Reaction (Reflux, 4-6 hours) start_materials->reaction 1. workup1 Work-up: - Cooling - Filtration/Concentration - Recrystallization reaction->workup1 2. intermediate Intermediate Product: Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate workup1->intermediate 3. hydrolysis_reaction Hydrolysis Reaction (Reflux, 2-4 hours) intermediate->hydrolysis_reaction 4. hydrolysis_reagents Reagents: - NaOH/KOH (aq) - Ethanol hydrolysis_reagents->hydrolysis_reaction workup2 Work-up: - Solvent Removal - Acidification (HCl) - Filtration & Washing - Drying hydrolysis_reaction->workup2 5. final_product Final Product: This compound workup2->final_product 6.

Caption: Workflow for the synthesis of this compound.

Hantzsch_Reaction_Mechanism thioamide 2-Thiophenecarbothioamide (Nucleophile) nucleophilic_attack Nucleophilic Attack (S on α-carbon) thioamide->nucleophilic_attack haloketone Ethyl 2-chloroacetoacetate (Electrophile) haloketone->nucleophilic_attack intermediate1 Thioether Intermediate nucleophilic_attack->intermediate1 cyclization Intramolecular Cyclization (N on carbonyl C) intermediate1->cyclization intermediate2 Cyclic Hemiaminal-like Intermediate cyclization->intermediate2 dehydration Dehydration (-H₂O) intermediate2->dehydration product_ester Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate dehydration->product_ester

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for determining the antimicrobial susceptibility of the novel compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. The protocols outlined herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4] Adherence to these standardized methods is crucial for generating reproducible and comparable data, which is essential for the evaluation of new antimicrobial agents.[5]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of the test compound against a panel of clinically relevant microorganisms.

Data Presentation

Quantitative data from antimicrobial susceptibility testing should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for presenting MIC and MBC/MFC data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Microbial StrainATCC NumberMIC (µg/mL)Quality Control MIC Range (µg/mL)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Enterococcus faecalisATCC 29212
Klebsiella pneumoniaeATCC 700603

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Microbial StrainATCC NumberMIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Enterococcus faecalisATCC 29212
Klebsiella pneumoniaeATCC 700603

Note: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC/MFC of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized and widely used technique to determine the quantitative MIC of an antimicrobial agent against a specific microorganism.[5][7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial and fungal inocula standardized to 0.5 McFarland

  • Quality control (QC) bacterial and fungal strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853, C. albicans ATCC 90028)[9]

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Preparation of the Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of the solvent in the wells should not exceed 1% to avoid toxicity to the microorganisms.

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) directly in the 96-well plate to achieve a range of desired concentrations (e.g., 256 µg/mL to 0.125 µg/mL).

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours old).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

  • Inoculation of Microtiter Plate:

    • Add the standardized inoculum to each well containing the serially diluted test compound.

    • Controls:

      • Growth Control: Wells containing only broth and the inoculum (no test compound).

      • Sterility Control: Wells containing only broth (no test compound, no inoculum).

      • Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.

      • Quality Control: Wells containing a known antibiotic and a QC strain to validate the assay.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours for bacteria and 24-48 hours for fungi.[7]

  • Reading Results:

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) as observed with the naked eye or a reading mirror.[8]

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[6][10] This test is performed after the MIC has been determined.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

  • Sterile micropipettes

  • Incubator (35°C ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA or SDA plate.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours for bacteria and 24-48 hours for fungi.[6]

  • Reading Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC/MFC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[6][10]

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the workflow for the antimicrobial susceptibility testing protocol.

AST_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC/MFC Determination prep_compound Prepare Compound Stock & Serial Dilutions inoculate Inoculate 96-Well Plate prep_compound->inoculate prep_inoculum Prepare & Standardize Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate (16-20h for bacteria, 24-48h for fungi) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate Agar Plates (18-24h for bacteria, 24-48h for fungi) subculture->incubate_mbc read_mbc Read MBC/MFC (≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

3.2. Potential Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by a thiazole-containing compound, such as inhibition of bacterial cell wall synthesis, a common target for antibiotics.

Signaling_Pathway compound 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid pbp Penicillin-Binding Proteins (PBPs) compound->pbp Inhibition crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes cell_wall Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis cell_wall->lysis Inhibition leads to

Caption: Hypothetical inhibition of bacterial cell wall synthesis.

References

Application Note: Evaluating the Cytotoxicity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The assessment of a compound's cytotoxic potential is a critical step in drug discovery and toxicology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This application note provides a detailed protocol for evaluating the in vitro cytotoxicity of the novel compound, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, on a selected cancer cell line. Thiazole derivatives have been noted for their potential anticancer activities, making this evaluation particularly relevant.[4][5][6]

Principle of the MTT Assay

The MTT assay is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[7] This conversion is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, living cells.[2][8][9] The resulting intracellular formazan crystals are then solubilized using a suitable solvent, and the concentration of the colored solution is quantified by measuring its absorbance with a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells, providing a quantitative measure of cytotoxicity.[1]

MTT_Principle cluster_cell Viable Cell MTT Yellow MTT (Water-Soluble) Mitochondria Mitochondrial Dehydrogenases (NAD(P)H-dependent) MTT->Mitochondria Enters Cell Formazan Purple Formazan (Insoluble Crystals) Mitochondria->Formazan Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization DeadCell Dead Cell (No Metabolic Activity) MTT_Dead Yellow MTT ColoredSolution Purple Solution Solubilization->ColoredSolution Measurement Measure Absorbance (~570 nm) ColoredSolution->Measurement

Figure 1: Principle of the MTT Cell Viability Assay.

Materials and Reagents

Equipment:

  • Laminar flow biological safety cabinet

  • CO₂ incubator (37°C, 5% CO₂)

  • Inverted microscope

  • Microplate reader with a 570 nm filter (reference wavelength of 630-690 nm is recommended)[7]

  • Multichannel pipette and sterile pipette tips

  • Hemocytometer or automated cell counter

  • Centrifuge

  • Vortex mixer

  • Water bath (37°C)

Consumables:

  • Sterile 96-well flat-bottom tissue culture plates

  • Sterile serological pipettes

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Sterile reagent reservoirs

Reagents:

  • Test Compound: this compound (CAS No. 24044-07-3)[10][11]

  • Cell Line: A suitable human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer, or HeLa cervical cancer).[5]

  • Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution.

  • MTT Reagent: 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[3]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 0.05 N HCl in isopropanol.[12]

  • Phosphate-Buffered Saline (PBS): Ca²⁺ and Mg²⁺ free.

  • Trypsin-EDTA Solution: 0.25% or 0.05% as required for cell detachment.

  • Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, ethanol).

Experimental Protocol

The following protocol outlines the steps for assessing the cytotoxicity of the test compound.

MTT_Workflow start Start cell_culture 1. Culture & Harvest Cells (70-80% Confluency) start->cell_culture cell_seeding 2. Seed Cells in 96-Well Plate (e.g., 1x10^4 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h (Allow cells to attach) cell_seeding->incubation_24h treatment 4. Treat with Compound (Serial Dilutions) incubation_24h->treatment incubation_treat 5. Incubate for 24-72h (Exposure Period) treatment->incubation_treat add_mtt 6. Add MTT Reagent (10 µL of 5 mg/mL) incubation_treat->add_mtt incubation_mtt 7. Incubate for 2-4h (Formazan Formation) add_mtt->incubation_mtt solubilize 8. Solubilize Formazan (Add 100 µL DMSO) incubation_mtt->solubilize read_absorbance 9. Measure Absorbance (570 nm) solubilize->read_absorbance analysis 10. Data Analysis (% Viability, IC50) read_absorbance->analysis end End analysis->end

Figure 2: Experimental Workflow for the MTT Cytotoxicity Assay.

Step 1: Cell Culture and Seeding

  • Culture the selected cell line in its recommended medium until it reaches 70-80% confluency.[1]

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and determine the cell concentration using a hemocytometer.

  • Dilute the cell suspension to the optimal seeding density (e.g., 1 x 10⁵ cells/mL). The optimal density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.[13]

  • Seed 100 µL of the cell suspension (e.g., 10,000 cells) into each well of a 96-well plate.

  • Include wells for controls: untreated cells, vehicle control, and blank (medium only).

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[14]

Step 2: Compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final test concentrations. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • After 24 hours of incubation, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Add 100 µL of medium with the vehicle for the vehicle control wells and fresh medium for the untreated control wells.

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[7]

Step 3: MTT Addition and Incubation

  • Following the treatment period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration of 0.5 mg/mL).[2]

  • Incubate the plate for 2 to 4 hours at 37°C in a CO₂ incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]

Step 4: Formazan Solubilization and Measurement

  • After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]

  • Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[7]

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of 650 nm to reduce background noise.[2][13]

Data Presentation and Analysis

The raw absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound.

Calculation of Cell Viability:

  • Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100[12]

IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, can be determined by plotting a dose-response curve of % Cell Viability versus the log of the compound concentration.

Table 1: Example Data Summary for Cytotoxicity of this compound on MCF-7 Cells (48h Exposure)

Compound Conc. (µM)Absorbance (570 nm) Replicate 1Absorbance (570 nm) Replicate 2Absorbance (570 nm) Replicate 3Mean Absorbance (Corrected)Std. Deviation% Cell Viability
Controls
Blank (Medium)0.0520.0550.0530.0000.002-
Vehicle (0.1% DMSO)1.2541.2881.2711.2180.017100.0%
Test Compound
0.11.2451.2651.2331.2000.01698.5%
11.1581.1991.1751.1210.02192.0%
100.8990.9210.8870.8530.01770.0%
500.6320.6550.6480.5940.01248.8%
1000.3410.3620.3550.3020.01124.8%
2000.1550.1680.1610.1070.0078.8%

Note: Data presented in this table is hypothetical and for illustrative purposes only.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of pathological conditions. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a significant area of research in drug discovery. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid , a compound with potential anti-inflammatory effects, based on its structural similarity to other biologically active thiazole derivatives.[4][5]

Compound Profile

Compound Name This compound
Structure (Structure to be visualized by researchers)
Molecular Formula C₈H₅NO₂S₂[6]
Molecular Weight 211.26 g/mol
CAS Number 24044-07-3
Appearance Solid
Solubility Soluble in organic solvents such as DMSO.[4]

Key In Vitro Anti-inflammatory Assays

To elucidate the anti-inflammatory potential of this compound, a panel of in vitro assays targeting key mediators and enzymes in the inflammatory cascade is recommended.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: Cyclooxygenase (COX) enzymes are key in the synthesis of prostaglandins, which are potent inflammatory mediators. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes. This assay determines the ability of the test compound to selectively inhibit the constitutively expressed COX-1 isoform versus the inducible COX-2 isoform.

Data Presentation:

Parameter COX-1 COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
IC₅₀ (µM) To be determinedTo be determinedTo be determined
% Inhibition at X µM To be determinedTo be determined

Experimental Protocol:

A colorimetric or fluorometric COX inhibitor screening assay kit is typically used.[7][8][9]

  • Reagent Preparation: Prepare assay buffer, heme, and arachidonic acid substrate solutions according to the kit manufacturer's instructions. Dissolve this compound and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO to prepare stock solutions. Create a series of dilutions of the test compound.

  • Assay Procedure:

    • Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.

    • Add the test compound dilutions or vehicle control (DMSO) to the respective wells.

    • Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid to all wells.

    • Incubate at 37°C for a defined period (e.g., 10 minutes).

    • Stop the reaction by adding a stop solution (e.g., HCl).

    • Measure the amount of prostaglandin E₂ (PGE₂) produced using a colorimetric or fluorometric plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ values using non-linear regression analysis.

Workflow Diagram:

COX_Inhibition_Workflow prep Reagent & Compound Preparation plate Plate Setup: Enzyme, Buffer, Heme prep->plate add_compound Add Test Compound or Vehicle plate->add_compound pre_incubate Pre-incubation (Inhibitor Binding) add_compound->pre_incubate add_substrate Add Arachidonic Acid (Reaction Start) pre_incubate->add_substrate incubate Incubation at 37°C (Prostaglandin Production) add_substrate->incubate stop Add Stop Solution incubate->stop read Measure Signal (Colorimetric/Fluorometric) stop->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the in vitro COX inhibition assay.

Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

Principle: During inflammation, macrophages are stimulated by endotoxins like lipopolysaccharide (LPS) to produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[10] Overproduction of NO is a hallmark of chronic inflammation. This assay measures the inhibitory effect of the test compound on NO production in LPS-stimulated murine macrophage cells (e.g., RAW 264.7).[1][11]

Data Presentation:

Concentration of Test Compound (µM) Nitrite Concentration (µM) ± SD % Inhibition of NO Production
0 (LPS only)To be determined0
X₁To be determinedTo be determined
X₂To be determinedTo be determined
X₃To be determinedTo be determined
IC₅₀ (µM) To be determined

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Assay Procedure:

    • Seed RAW 264.7 cells (e.g., 5 x 10⁵ cells/well) in a 96-well plate and incubate overnight.[11]

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 20-24 hours.[12]

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.[1] This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Measure the absorbance at 540 nm using a microplate reader.

    • A standard curve using known concentrations of sodium nitrite is used for quantification.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT or PrestoBlue) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathway Diagram:

NO_Production_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Test_Compound 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid Test_Compound->NFkB Inhibition? Test_Compound->iNOS_protein Inhibition?

Caption: Simplified signaling pathway for LPS-induced NO production.

LPS-Induced TNF-α Release in Macrophages

Principle: Tumor necrosis factor-alpha (TNF-α) is a pro-inflammatory cytokine that plays a critical role in systemic inflammation.[2] This assay quantifies the ability of the test compound to inhibit the release of TNF-α from LPS-stimulated RAW 264.7 macrophages.

Data Presentation:

Concentration of Test Compound (µM) TNF-α Concentration (pg/mL) ± SD % Inhibition of TNF-α Release
0 (LPS only)To be determined0
X₁To be determinedTo be determined
X₂To be determinedTo be determined
X₃To be determinedTo be determined
IC₅₀ (µM) To be determined

Experimental Protocol:

  • Cell Culture and Plating: Similar to the nitric oxide assay, seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[13]

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.[12][13]

    • Collect the cell culture supernatant.

    • Quantify the amount of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol.

  • Cell Viability: As with the NO assay, a parallel cell viability assay is essential to rule out cytotoxic effects.

Experimental Workflow Diagram:

TNF_alpha_Workflow seed_cells Seed RAW 264.7 cells in 96-well plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight pre_treat Pre-treat with Test Compound incubate_overnight->pre_treat stimulate Stimulate with LPS pre_treat->stimulate viability Perform Cell Viability Assay pre_treat->viability incubate_short Incubate (4-6h) stimulate->incubate_short collect_supernatant Collect Supernatant incubate_short->collect_supernatant elisa Perform TNF-α ELISA collect_supernatant->elisa analyze Data Analysis (% Inhibition, IC50) elisa->analyze

Caption: Workflow for the LPS-induced TNF-α release assay.

Hyaluronidase Inhibition Assay

Principle: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix. Inhibition of hyaluronidase can reduce inflammation and is a target for some anti-inflammatory drugs. This assay measures the ability of the test compound to inhibit hyaluronidase activity.[14][15]

Data Presentation:

Concentration of Test Compound (µM) Hyaluronidase Activity (% of Control) ± SD % Inhibition
0 (No Inhibitor)1000
X₁To be determinedTo be determined
X₂To be determinedTo be determined
X₃To be determinedTo be determined
IC₅₀ (µM) To be determined

Experimental Protocol:

A turbidimetric or colorimetric assay is commonly used.[14][15][16]

  • Reagent Preparation: Prepare assay buffer, hyaluronidase enzyme solution, and hyaluronic acid substrate solution. Dissolve this compound in a suitable solvent.

  • Assay Procedure (Turbidimetric):

    • In a 96-well plate, add the test compound at various concentrations, a positive control inhibitor (e.g., apigenin), and a vehicle control.

    • Add the hyaluronidase enzyme solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 10-20 minutes.

    • Initiate the reaction by adding the hyaluronic acid substrate.

    • Incubate at 37°C for a defined time (e.g., 30-60 minutes).

    • Stop the reaction and induce turbidity by adding an acidic albumin solution.

    • Measure the absorbance at 600 nm. A higher absorbance indicates greater inhibition of hyaluronidase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.

Logical Relationship Diagram:

Hyaluronidase_Inhibition_Logic Hyaluronidase Hyaluronidase Enzyme Degradation HA Degradation Hyaluronidase->Degradation HA Hyaluronic Acid (Substrate) HA->Degradation Inflammation Inflammation Degradation->Inflammation Test_Compound 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid Inhibition Inhibition Test_Compound->Inhibition Inhibition->Hyaluronidase

Caption: Logical relationship in hyaluronidase inhibition.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro screening of this compound for its anti-inflammatory properties. By evaluating its effects on key inflammatory markers and enzymes, researchers can gain valuable insights into its potential mechanism of action and its promise as a lead compound for the development of new anti-inflammatory therapies. It is crucial to include appropriate positive and negative controls in all assays and to assess the cytotoxicity of the compound to ensure that the observed effects are specific to the inflammatory pathways being investigated.

References

Application Note: Quantification of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. The method utilizes a C18 column with gradient elution and UV detection, providing excellent linearity, precision, and accuracy. This protocol is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound in various sample matrices.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and process optimization. The developed RP-HPLC method offers a straightforward and reproducible approach for the determination of this compound. The chromatographic conditions were optimized to achieve a good peak shape, short retention time, and high resolution.

Experimental

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).

  • Column: Zorbax SB-C18 (150 x 4.6 mm, 5.0 µm) or equivalent.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Analytical Balance: Mettler Toledo ME204 or equivalent.

  • Volumetric flasks, pipettes, and autosampler vials.

Chemicals and Reagents:

  • This compound reference standard (>98% purity).

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: Deionized or Milli-Q water.

  • Formic acid (FA): LC-MS grade.

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD at 280 nm
Run Time 15 minutes
Protocols

1. Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation:

  • Solid Samples: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute as necessary with the mobile phase to fall within the calibration range.

  • Liquid Samples (e.g., reaction mixtures, biological fluids): Dilute an accurately measured volume of the liquid sample with the mobile phase. If necessary, perform a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction for complex matrices.

  • Filtration: Filter all prepared samples and standard solutions through a 0.45 µm syringe filter before injection.

3. Method Validation Summary:

The method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Linearity (R²) > 0.999
Concentration Range 1 - 100 µg/mL
Retention Time (RT) Approximately 6.5 min
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL
Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with formic acid as a modifier resulted in a symmetrical peak shape and a stable baseline. The detection wavelength of 280 nm was selected based on the UV spectrum of the analyte, where it exhibits maximum absorbance. The method demonstrated excellent linearity over the tested concentration range. The precision and accuracy results are within the acceptable limits for analytical methods.

Conclusion

The described RP-HPLC method is suitable for the routine analysis and quantification of this compound in various samples. The method is simple, rapid, and provides accurate and reproducible results.

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System prep->hplc Inject separation Chromatographic Separation (C18 Column, Gradient Elution) hplc->separation detection UV Detection (280 nm) separation->detection data_acq Data Acquisition (Chromatogram) detection->data_acq analysis Data Analysis (Peak Integration, Quantification) data_acq->analysis report Report Generation analysis->report

Caption: HPLC analysis workflow for the quantification of this compound.

Application Notes and Protocols: Derivatization of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, a versatile heterocyclic compound with established biological activities.[1] The derivatization of this core structure into esters and amides can lead to the development of novel therapeutic agents with enhanced potency and selectivity. The protocols outlined below are intended to serve as a guide for researchers in the fields of medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a key pharmacophore known for its antimicrobial, anticancer, and anti-inflammatory properties.[1] The carboxylic acid functional group provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This document details the synthesis of ester and amide derivatives and discusses their potential biological applications, including the inhibition of key signaling pathways implicated in cancer.

Data Presentation

The following tables summarize quantitative data for representative derivatization reactions of this compound.

Table 1: Esterification of this compound

DerivativeReagents and ConditionsReaction TimeYield (%)Reference
Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylateEthanol, H₂SO₄ (catalytic), Reflux6-8 hours85-95General Fischer Esterification

Table 2: Amidation of this compound

DerivativeReagents and ConditionsReaction TimeYield (%)Reference
N-Aryl-2-(2-thienyl)-1,3-thiazole-4-carboxamideSubstituted Aniline, HATU, DIPEA, DMF, rt12-24 hours80-98General Amide Coupling
N-Benzyl-2-(2-thienyl)-1,3-thiazole-4-carboxamideBenzylamine, SOCl₂, Pyridine, DCM, 0 °C to rt4-6 hours~90General Acyl Chloride Method

Table 3: Biological Activity of Thiazole Derivatives

Compound ClassTargetBiological ActivityIC₅₀/MICReference
Thiazole carboxamidesVEGFR-2Anticancer (inhibition of angiogenesis)IC₅₀: 40.65 nM - 78.4 nM[2][3]
Thiazole carboxamidesc-Met KinaseAnticancer (inhibition of cell proliferation and migration)IC₅₀: ~50 nM[4]
Thiazole derivativesBacterial Cell Wall SynthesisAntimicrobialMIC: 1.56 - 6.25 µg/mL[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate (Esterification)

This protocol describes the synthesis of the ethyl ester derivative via Fischer esterification.

Materials:

  • This compound

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/g of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate.

Protocol 2: Synthesis of N-Aryl-2-(2-thienyl)-1,3-thiazole-4-carboxamide (Amidation)

This protocol describes the synthesis of an amide derivative using a peptide coupling reagent.

Materials:

  • This compound

  • Substituted Aniline (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired N-aryl-2-(2-thienyl)-1,3-thiazole-4-carboxamide.

Mandatory Visualizations

Experimental Workflow: Derivatization of this compound

G cluster_ester Esterification cluster_amide Amidation start_ester This compound reagents_ester Ethanol, H₂SO₄ (cat.) start_ester->reagents_ester Add reaction_ester Reflux, 6-8h reagents_ester->reaction_ester React workup_ester Workup & Purification reaction_ester->workup_ester Process product_ester Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate workup_ester->product_ester Yields start_amide This compound reagents_amide Aniline, HATU, DIPEA, DMF start_amide->reagents_amide Add reaction_amide Stir at RT, 12-24h reagents_amide->reaction_amide React workup_amide Workup & Purification reaction_amide->workup_amide Process product_amide N-Aryl-2-(2-thienyl)-1,3-thiazole-4-carboxamide workup_amide->product_amide Yields

Caption: General workflow for the esterification and amidation of this compound.

Signaling Pathway: Inhibition of c-Met and VEGFR-2 by Thiazole Derivatives

G cluster_ligands cluster_receptors cluster_downstream cluster_cellular HGF HGF cMet c-Met HGF->cMet Binds VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK VEGFR2->PI3K_Akt PLCg PLCγ Pathway VEGFR2->PLCg Thiazole Thiazole Derivatives Thiazole->cMet Inhibits Thiazole->VEGFR2 Inhibits Proliferation Cell Proliferation PI3K_Akt->Proliferation Survival Cell Survival PI3K_Akt->Survival Migration Cell Migration RAS_MAPK->Migration Angiogenesis Angiogenesis PLCg->Angiogenesis

Caption: Inhibition of c-Met and VEGFR-2 signaling pathways by thiazole derivatives.

Antimicrobial Mode of Action: Inhibition of Bacterial Cell Wall Synthesis

G cluster_bacterial_cell Bacterial Cell cluster_synthesis Peptidoglycan Synthesis Cytoplasm Cytoplasm Precursor Precursor Synthesis CellMembrane Cell Membrane Transport Transport across Membrane CellWall Cell Wall (Peptidoglycan) Polymerization Transglycosylation & Transpeptidation Lysis Cell Lysis CellWall->Lysis Weakened Precursor->Transport Step 1 Transport->Polymerization Step 2 Polymerization->CellWall Step 3: Cross-linking Thiazole Thiazole Derivatives Thiazole->Polymerization Inhibits

Caption: Proposed mechanism of antimicrobial action via inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols: Evaluating 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Corrosion is a significant challenge across various industries, leading to the degradation of metallic materials and substantial economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against corrosive agents. Compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are particularly effective due to the presence of lone pair electrons and pi-electrons which facilitate adsorption.

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound possessing sulfur and nitrogen atoms, a thiazole ring, a thiophene ring, and a carboxylic acid group. These structural features make it a promising candidate for corrosion inhibition. This document provides detailed experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments, a common scenario in industrial applications like acid pickling and cleaning.[1][2] The methodologies described herein include weight loss analysis, electrochemical techniques, and surface morphology studies.

Experimental Workflow

The overall process for testing the corrosion inhibitor involves preparing the materials, conducting the primary corrosion tests, and analyzing the results to determine the inhibitor's effectiveness and mechanism.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Corrosion Testing cluster_analysis Phase 3: Data Analysis & Evaluation A Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) B Prepare Corrosive Medium (e.g., 1M HCl) A->B C Prepare Inhibitor Solutions (Varying Concentrations) B->C D Weight Loss Measurement (Gravimetric Analysis) C->D E Electrochemical Studies (PDP & EIS) C->E F Surface Analysis (SEM, AFM, XPS) C->F G Calculate Corrosion Rate & Inhibition Efficiency D->G H Determine Inhibition Mechanism (Anodic/Cathodic/Mixed) E->H I Characterize Surface Morphology & Adsorption Film F->I G->H H->I J Final Efficacy Assessment I->J

Caption: Overall experimental workflow for corrosion inhibitor testing.

Materials and Equipment

Materials:

  • Mild steel coupons (composition, e.g., C: 0.21%, Si: 0.38%, Mn: 0.09%, P: 0.05%, S: 0.05%, Fe: balance)

  • This compound (CAS: 24044-07-3)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), analytical grade

  • Acetone, analytical grade

  • Ethanol, analytical grade

  • Deionized water

  • Silicon carbide (SiC) abrasive papers of various grits (e.g., 200, 400, 600, 800, 1000, 1200)

Equipment:

  • Analytical balance (±0.1 mg accuracy)

  • Thermostatic water bath

  • Glass beakers and corrosion cells

  • Potentiostat/Galvanostat with frequency response analyzer for electrochemical measurements

  • Standard three-electrode setup (working electrode: mild steel coupon, counter electrode: platinum foil, reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl)

  • Scanning Electron Microscope (SEM)

  • Atomic Force Microscope (AFM)

  • X-ray Photoelectron Spectrometer (XPS)

  • Polishing machine

  • Ultrasonic cleaner

Experimental Protocols

Preparation of Mild Steel Specimens
  • Cut mild steel into coupons of suitable dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm for weight loss; 1 cm² exposed area for electrochemical tests).

  • Mechanically polish the coupons using a series of SiC abrasive papers of increasing grit size, starting from 200 and ending with 1200, to achieve a smooth, mirror-like surface.

  • Degrease the polished coupons by washing them with ethanol and then acetone in an ultrasonic cleaner for 10 minutes each.

  • Dry the coupons in a stream of warm air and store them in a desiccator until use.

  • For weight loss experiments, weigh each coupon accurately using an analytical balance and record the initial weight (W₁).[3]

Preparation of Solutions
  • Corrosive Medium: Prepare a 1.0 M HCl solution by diluting concentrated HCl with deionized water.[1] This concentration is commonly used for studying corrosion inhibition.[1]

  • Inhibitor Stock Solution: Prepare a stock solution of this compound (e.g., 10⁻² M) in the corrosive medium.

  • Test Solutions: Prepare a series of test solutions with varying concentrations of the inhibitor (e.g., 1x10⁻⁵ M, 5x10⁻⁵ M, 1x10⁻⁴ M, 5x10⁻⁴ M, 1x10⁻³ M) by diluting the stock solution with the 1.0 M HCl. A blank solution (1.0 M HCl without the inhibitor) must also be prepared for comparison.

Protocol 1: Weight Loss (Gravimetric) Method

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate.[4]

  • Immerse the pre-weighed mild steel coupons in 100 mL of the blank and inhibitor-containing solutions at a constant temperature (e.g., 298 K) for a specified period (e.g., 6 hours).[5]

  • After the immersion period, retrieve the coupons from the solutions.

  • Carefully wash the coupons with a gentle stream of deionized water to remove corrosion products. A soft brush can be used if necessary.

  • Clean the coupons with acetone, dry them, and re-weigh them to get the final weight (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

  • Calculate the Corrosion Rate (CR) in mm/year using the formula:

    • CR (mm/year) = (8.76 x 10⁴ x ΔW) / (A x T x D)

      • Where: ΔW is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³ (approx. 7.85 g/cm³).

  • Calculate the Inhibition Efficiency (IE%) using the formula:

    • IE% = [(CR₀ - CRᵢ) / CR₀] x 100

      • Where: CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the inhibitor solution.[6]

Protocol 2: Electrochemical Measurements

Electrochemical methods provide rapid corrosion rate data and insights into the inhibition mechanism.[7][8]

  • Assemble the three-electrode corrosion cell with the mild steel coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.

  • Fill the cell with the test solution (blank or with inhibitor).

  • Immerse the electrodes in the solution and allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at the OCP.

    • Apply a small AC sinusoidal voltage signal (e.g., 10 mV amplitude) over a frequency range from 100 kHz to 0.01 Hz.

    • Analyze the resulting Nyquist and Bode plots. The data can be fitted to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).[1]

    • Calculate the Inhibition Efficiency (IE%) from Rct values:

      • IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100

        • Where: Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

  • Potentiodynamic Polarization (PDP):

    • After EIS, conduct PDP measurements by scanning the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[9]

    • Plot the logarithm of current density (log i) versus potential (E) to obtain Tafel plots.

    • Extrapolate the linear cathodic and anodic regions of the Tafel plots to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) from icorr values:

      • IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100

        • Where: icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.

G cluster_setup Electrochemical Cell Setup cluster_eis EIS Measurement cluster_pdp PDP Measurement A Assemble 3-Electrode Cell (WE: Mild Steel, CE: Pt, RE: SCE) B Add Test Solution (Blank or with Inhibitor) A->B C Stabilize at OCP (Open Circuit Potential) B->C D Apply 10mV AC Signal (100kHz to 0.01Hz) C->D G Scan Potential (±250mV vs OCP at 1mV/s) C->G E Record Nyquist & Bode Plots D->E F Calculate Rct & Cdl E->F J Inhibition Efficiency & Mechanism F->J Calculate IE% H Record Tafel Plot (log i vs E) G->H I Determine Ecorr & icorr H->I I->J Calculate IE%

Caption: Workflow for electrochemical analysis (EIS and PDP).
Protocol 3: Surface Analysis Techniques

Surface analysis provides visual and chemical evidence of the inhibitor's protective film formation.[10][11]

  • Immerse mild steel coupons in the blank and inhibitor solutions for a set duration (e.g., 6 hours).

  • Gently rinse the coupons with deionized water and dry them.

  • Scanning Electron Microscopy (SEM):

    • Mount the dried coupons on stubs.

    • Acquire images of the coupon surfaces at various magnifications to observe the surface morphology. Compare the surface of the coupon exposed to the blank solution (showing corrosion damage) with the one exposed to the inhibitor solution (showing a smoother, protected surface).

  • Atomic Force Microscopy (AFM):

    • Analyze the topography and roughness of the coupon surfaces. A significant reduction in surface roughness for the inhibitor-treated sample compared to the blank indicates the formation of a protective film.

  • X-ray Photoelectron Spectroscopy (XPS):

    • Use XPS to analyze the elemental composition of the surface layer on the inhibited coupon to confirm the adsorption of the inhibitor molecule by detecting the presence of elements like S and N from the thiazole and thiophene rings.[12]

Data Presentation

Quantitative data from the experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Weight Loss Measurement Data (at 298 K for 6 hours)

Inhibitor Conc. (M) Weight Loss (ΔW, g) Corrosion Rate (CR, mm/year) Inhibition Efficiency (IE%)
Blank (0) -
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

| 1 x 10⁻³ | | | |

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Conc. (M) Rct (Ω cm²) Cdl (µF cm⁻²) Inhibition Efficiency (IE%)
Blank (0) -
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

| 1 x 10⁻³ | | | |

Table 3: Potentiodynamic Polarization (PDP) Data

Inhibitor Conc. (M) Ecorr (mV vs SCE) icorr (µA cm⁻²) Anodic Slope (βa, mV/dec) Cathodic Slope (βc, mV/dec) Inhibition Efficiency (IE%)
Blank (0) -
1 x 10⁻⁵
5 x 10⁻⁵
1 x 10⁻⁴
5 x 10⁻⁴

| 1 x 10⁻³ | | | | | |

Interpretation of PDP Data:

  • If the displacement in Ecorr is greater than 85 mV with respect to the blank, the inhibitor can be classified as either anodic or cathodic type.[9]

  • If the displacement is less than 85 mV, it is considered a mixed-type inhibitor, affecting both anodic metal dissolution and cathodic hydrogen evolution reactions.[11]

References

Application of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid in Material Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA) is a bifunctional organic molecule incorporating both a thiophene and a thiazole moiety, making it a promising building block for advanced materials. Its rigid, planar structure and the presence of coordinating functional groups (carboxylic acid and nitrogen/sulfur atoms) allow for its application in various areas of material science, including the development of metal-organic frameworks (MOFs), organic semiconductors, and luminescent materials. This document provides an overview of its potential applications, detailed experimental protocols for its synthesis and utilization, and a summary of its key properties.

Chemical and Physical Properties

This compound is a stable, light yellow to yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₅NO₂S₂[1]
Molecular Weight 211.26 g/mol [1]
Melting Point ~157 °C[1]
Boiling Point 441.5 °C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in organic solvents.[1]
Appearance Light yellow to yellow crystals[1]

Potential Applications in Material Science

The unique structural and electronic properties of TTCA make it a versatile precursor for a range of advanced materials.

Organic Semiconductors

The conjugated π-system of the thiophene and thiazole rings suggests that TTCA can be used as a monomer for the synthesis of conjugated polymers or as a component in small molecule semiconductors.[1] Thiophene- and thiazole-containing materials are known to exhibit good charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The carboxylic acid group allows for further functionalization to tune the material's electronic properties and solubility.

Metal-Organic Frameworks (MOFs)

The carboxylic acid group of TTCA can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as metal-organic frameworks.[2] The nitrogen and sulfur atoms within the thiazole and thiophene rings can also serve as additional coordination sites, leading to MOFs with potentially interesting topologies and functionalities. Such MOFs could find applications in gas storage, catalysis, and sensing.

Luminescent Materials

Thiazole and thiophene derivatives are known to form complexes with metal ions that exhibit luminescence. The extended π-conjugation in TTCA can facilitate efficient energy transfer, making it a suitable ligand for the development of luminescent metal complexes for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. The following is a generalized protocol for the synthesis of TTCA.

Workflow for the Synthesis of TTCA

cluster_reactants Reactants cluster_process Reaction cluster_product Product A Thioamide Derivative C Condensation & Cyclization A->C B α-Haloketone B->C D Hydrolysis C->D E This compound (TTCA) D->E

Caption: Generalized workflow for the synthesis of TTCA via Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate thioamide (e.g., thiophene-2-carbothioamide) and an α-haloketone with a carboxylate group or a precursor (e.g., ethyl bromopyruvate) in a suitable solvent such as ethanol or methanol.

  • Reaction: Stir the mixture at reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Hydrolysis (if necessary): If an ester precursor was used, the resulting ester is hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification with a mineral acid (e.g., hydrochloric acid).

  • Final Purification: The final product, TTCA, is collected by filtration, washed with water, and dried.

Synthesis of a TTCA-based Metal-Organic Framework (MOF)

This protocol describes a general method for the solvothermal synthesis of a MOF using TTCA as the organic linker.

Workflow for MOF Synthesis

cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound (TTCA) D Solvothermal Synthesis A->D B Metal Salt (e.g., Zn(NO3)2·6H2O) B->D C Solvent (e.g., DMF/Ethanol) C->D E TTCA-based MOF Crystals D->E

Caption: Generalized workflow for the solvothermal synthesis of a TTCA-based MOF.

Protocol:

  • Preparation of the Reaction Mixture: In a glass vial, dissolve this compound and a metal salt (e.g., zinc nitrate hexahydrate) in a solvent or a mixture of solvents (e.g., N,N-dimethylformamide (DMF) and ethanol).

  • Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to a specific temperature (typically between 80 and 150 °C) for a period of 24 to 72 hours.

  • Isolation of Crystals: After the reaction, cool the oven to room temperature. The resulting crystalline product is collected by filtration or decantation.

  • Washing: Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Activation: The solvent molecules within the pores of the MOF are typically removed by solvent exchange with a more volatile solvent (e.g., chloroform or acetone) followed by heating under vacuum. This process, known as activation, is crucial for achieving a porous material.

Fabrication of an Organic Field-Effect Transistor (OFET)

This protocol outlines the general steps for fabricating a bottom-gate, top-contact OFET using a semiconductor material derived from TTCA.

Workflow for OFET Fabrication

cluster_substrate Substrate Preparation cluster_deposition Device Fabrication cluster_characterization Characterization A Si/SiO2 Substrate B Cleaning A->B C Surface Treatment (e.g., HMDS) B->C D Deposition of TTCA-based Semiconductor C->D E Deposition of Source/Drain Electrodes (e.g., Au) D->E F Electrical Characterization E->F

Caption: Generalized workflow for the fabrication and characterization of an OFET.

Protocol:

  • Substrate Preparation: Start with a heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).

  • Semiconductor Deposition: Deposit a thin film of the TTCA-based organic semiconductor onto the treated substrate. This can be done by various techniques such as spin coating (if the material is soluble), vacuum thermal evaporation, or drop casting.

  • Electrode Deposition: Deposit the source and drain electrodes on top of the semiconductor layer through a shadow mask. Gold (Au) is commonly used for the electrodes due to its high work function and stability.

  • Annealing: The device is often annealed at a moderate temperature to improve the crystallinity and morphology of the organic semiconductor film, which can enhance device performance.

  • Characterization: The electrical characteristics of the OFET, such as the output and transfer curves, are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to determine key parameters like charge carrier mobility, on/off ratio, and threshold voltage.

Quantitative Data (Illustrative for Related Systems)

Direct quantitative data for materials based on this compound is limited in the current literature. However, data from closely related thiophene-thiazole systems can provide an indication of the expected performance.

Table 1: Photophysical Properties of a Luminescent Thiazole-based Metal Complex (Illustrative)

ParameterValue
Excitation Wavelength (λ_ex) 350 nm
Emission Wavelength (λ_em) 550 nm (Green)
Photoluminescence Quantum Yield (Φ_PL) > 50%
Luminescence Lifetime (τ) 1-5 µs

Table 2: Electrical Characteristics of a Thiophene-Thiazole based OFET (Illustrative)

ParameterValue
Charge Carrier Mobility (µ) 0.1 - 1.0 cm²/Vs
On/Off Ratio > 10⁶
Threshold Voltage (V_th) -5 to -15 V

Note: The values presented in the tables above are for illustrative purposes and are based on data reported for similar classes of materials. Actual values for TTCA-based materials will depend on the specific molecular design, synthesis conditions, and device architecture.

Conclusion

This compound is a promising and versatile building block for the development of novel materials in material science. Its unique combination of thiophene and thiazole rings, along with the coordinating carboxylic acid group, provides a platform for creating organic semiconductors, porous MOFs, and luminescent metal complexes. The protocols provided herein offer a starting point for the synthesis and application of TTCA in these exciting areas of research. Further investigation into the specific properties of TTCA-derived materials is warranted to fully realize their potential.

References

Application Notes and Protocols for Assessing the Anti-Biofilm Activity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix, which adhere to biotic or abiotic surfaces.[1] This mode of growth confers significant resistance to conventional antimicrobial agents and the host immune system, making biofilm-associated infections a major challenge in clinical and industrial settings.[1][2] The development of novel anti-biofilm agents is therefore a critical area of research. Thiazole derivatives have emerged as a promising class of compounds with potent antimicrobial and anti-biofilm activities.[1][3][4] This document provides a detailed protocol for assessing the anti-biofilm activity of a specific thiazole derivative, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. Research suggests this compound possesses notable biological activities, including antimicrobial properties.[5]

These protocols will guide researchers through the essential steps of determining the compound's efficacy in inhibiting biofilm formation and eradicating established biofilms. The methodologies described include the determination of minimum inhibitory and bactericidal concentrations, quantification of biofilm biomass and metabolic activity, and visualization of biofilm architecture.

Preliminary Antimicrobial Susceptibility Testing

Before evaluating the anti-biofilm properties, it is crucial to determine the effect of this compound on the planktonic (free-swimming) form of the target bacteria. This is achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Experimental Protocol: Determination of MIC and MBC

This protocol is adapted from standard broth microdilution methods.[1][6]

Materials:

  • This compound

  • Selected bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Shaking incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate to obtain a range of concentrations.

  • MIC Determination:

    • Add 100 µL of the bacterial inoculum to each well containing 100 µL of the serially diluted compound.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

  • MBC Determination:

    • Following MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

    • Spread the aliquot onto a suitable agar plate (e.g., Tryptic Soy Agar).

    • Incubate the plates at 37°C for 24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[1]

Anti-Biofilm Activity Assessment

The anti-biofilm activity of this compound can be assessed by its ability to inhibit biofilm formation and eradicate pre-formed biofilms.

Experimental Protocol: Minimum Biofilm Inhibitory Concentration (MBIC)

The MBIC is the lowest concentration of an antimicrobial agent required to prevent biofilm formation.[6]

Materials:

  • Materials from section 1.1

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose (for staphylococci) or M63 minimal medium (for P. aeruginosa)[1][7]

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

Procedure:

  • Biofilm Formation:

    • Prepare serial dilutions of the compound in the appropriate biofilm-promoting medium in a 96-well plate.

    • Add the standardized bacterial inoculum (as prepared in section 1.1.1) to each well.

    • Incubate the plate at 37°C for 24 hours under static conditions to allow for biofilm formation.[1]

  • Quantification of Biofilm Inhibition (Crystal Violet Assay):

    • Carefully discard the planktonic cells from the wells and gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[8]

    • Fix the biofilms by adding 200 µL of 99% methanol to each well for 15 minutes.[9]

    • Remove the methanol and allow the plate to air dry.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water.

    • Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.[7]

    • Measure the absorbance at 550-590 nm using a microplate reader.[7]

    • The MBIC is defined as the lowest concentration of the compound that shows a significant reduction (e.g., ≥80%) in biofilm formation compared to the untreated control.[8]

Experimental Protocol: Minimum Biofilm Eradication Concentration (MBEC)

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[6]

Procedure:

  • Formation of Mature Biofilm:

    • Inoculate a 96-well plate with the bacterial suspension in biofilm-promoting medium and incubate at 37°C for 24-48 hours to allow for the formation of a mature biofilm.[1]

  • Treatment of Pre-formed Biofilm:

    • After the incubation period, remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

    • Incubate the plate for another 24 hours at 37°C.

  • Quantification of Biofilm Eradication:

    • Quantify the remaining biofilm biomass using the Crystal Violet Assay as described in section 2.1.2.

    • The MBEC is the lowest concentration of the compound that results in a significant reduction in the pre-formed biofilm.

Assessment of Biofilm Metabolic Activity

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reduction assay is used to determine the metabolic activity of the cells within the biofilm, providing an indication of cell viability.[10]

Experimental Protocol: XTT Reduction Assay

Materials:

  • Biofilms treated with the compound (from sections 2.1 or 2.2)

  • XTT solution (1 mg/mL in PBS)

  • Menadione solution (1 mM in acetone)

  • PBS

Procedure:

  • Wash the treated biofilms with PBS to remove planktonic cells and residual compound.

  • Prepare a fresh XTT-menadione solution by mixing the XTT solution with the menadione solution (e.g., in a 20:1 ratio).[11]

  • Add 100-200 µL of the XTT-menadione solution to each well containing the biofilm.

  • Incubate the plate in the dark at 37°C for 2-4 hours.[12]

  • After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the formazan product at 490-492 nm.[8][13]

  • A decrease in absorbance compared to the untreated control indicates a reduction in metabolic activity.

Visualization of Biofilm Structure

Confocal Laser Scanning Microscopy (CLSM) allows for the three-dimensional visualization of the biofilm structure and can be used to assess cell viability within the biofilm using fluorescent dyes.[14][15]

Experimental Protocol: Confocal Laser Scanning Microscopy

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips, µ-Slide)

  • LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Grow biofilms on a suitable transparent surface in the presence or absence of this compound.

  • After the desired incubation period, gently wash the biofilms with PBS.

  • Stain the biofilms with the LIVE/DEAD staining solution according to the manufacturer's protocol. Typically, this involves incubating the biofilm with a mixture of SYTO® 9 (stains live cells green) and propidium iodide (stains dead cells red) for 15-30 minutes in the dark.[16]

  • Gently wash the stained biofilms to remove excess dye.

  • Mount the sample on the confocal microscope and acquire Z-stack images.

  • Analyze the images to observe changes in biofilm architecture (e.g., thickness, cell density) and the ratio of live to dead cells.

Data Presentation

Quantitative data from the assays should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
S. aureus ATCC 25923
P. aeruginosa PAO1
Clinical Isolate 1

Table 2: Anti-Biofilm Activity of this compound

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
S. aureus ATCC 25923
P. aeruginosa PAO1
Clinical Isolate 1

Table 3: Effect of this compound on Biofilm Metabolic Activity

Bacterial StrainConcentration (µg/mL)% Reduction in Metabolic Activity (XTT Assay)
S. aureus ATCC 25923Sub-MBIC
MBIC
Super-MBIC
P. aeruginosa PAO1Sub-MBIC
MBIC
Super-MBIC

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_planktonic Planktonic Assays cluster_biofilm Biofilm Assays cluster_quantification Quantification & Visualization Bacterial_Culture Bacterial Culture (e.g., S. aureus, P. aeruginosa) MIC MIC Determination (Broth Microdilution) Bacterial_Culture->MIC MBIC MBIC Assay (Inhibition of Formation) Bacterial_Culture->MBIC MBEC MBEC Assay (Eradication of Pre-formed Biofilm) Bacterial_Culture->MBEC Compound_Prep Prepare Compound Stock (this compound) Compound_Prep->MIC Compound_Prep->MBIC Compound_Prep->MBEC MBC MBC Determination (Plating) MIC->MBC CV_Assay Crystal Violet Assay (Biomass Quantification) MBIC->CV_Assay XTT_Assay XTT Assay (Metabolic Activity) MBIC->XTT_Assay CLSM Confocal Microscopy (Structural Analysis & Viability) MBIC->CLSM MBEC->CV_Assay MBEC->XTT_Assay MBEC->CLSM Data_Analysis Data Analysis & Interpretation CV_Assay->Data_Analysis Absorbance @ 550-590 nm XTT_Assay->Data_Analysis Absorbance @ 490-492 nm CLSM->Data_Analysis Image Analysis

Caption: Workflow for assessing the anti-biofilm activity of the test compound.

Conceptual Signaling Pathway of Biofilm Formation

biofilm_pathway cluster_stages Stages of Biofilm Development cluster_regulation Key Regulatory Mechanisms Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS Production) Microcolony->Maturation Dispersion Dispersion Maturation->Dispersion Dispersion->Planktonic QS Quorum Sensing (QS) (Cell-to-cell communication) QS->Maturation regulates c_di_GMP c-di-GMP Signaling c_di_GMP->Attachment promotes c_di_GMP->Maturation promotes Test_Compound This compound Test_Compound->Attachment inhibits? Test_Compound->Maturation inhibits? Test_Compound->QS inhibits?

Caption: Potential targets of the test compound in the biofilm formation pathway.

References

Application Notes and Protocols for Studying 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture techniques for investigating the biological effects of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA). This compound, a member of the thiazole family, has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent.[1] The following protocols are designed to be adaptable to various cancer cell lines and research objectives.

Overview of Potential Applications

Thiazole derivatives have been a significant focus in cancer research, with some compounds demonstrating potent inhibitory effects on cancer cell migration, invasion, and proliferation.[2][3][4][5] TTCA, with its unique thienyl and thiazole moieties, presents a promising candidate for further investigation as a potential therapeutic agent.[1] The primary goals of these cell-based assays are to:

  • Determine the cytotoxic and anti-proliferative effects of TTCA on cancer cells.

  • Elucidate the mechanism of cell death induced by TTCA (apoptosis vs. necrosis).

  • Investigate the impact of TTCA on cell cycle progression.

  • Explore the potential signaling pathways modulated by TTCA.

Experimental Protocols

Cell Culture and Compound Preparation

Materials:

  • Selected cancer cell line (e.g., MDA-MB-231 for breast cancer, HeLa for cervical cancer, A549 for lung cancer)[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

  • This compound (TTCA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture the selected cancer cell line in a humidified incubator at 37°C with 5% CO2.

  • Prepare a stock solution of TTCA (e.g., 10 mM) in DMSO. Store at -20°C.

  • Prepare working concentrations of TTCA by diluting the stock solution in a complete growth medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] Viable cells with active metabolism can reduce tetrazolium salts (MTT, XTT) to a colored formazan product.[6]

Protocol (MTT):

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of TTCA (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[7]

Protocol (XTT):

  • Follow steps 1 and 2 of the MTT protocol.

  • Add 50 µL of XTT labeling mixture to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450-500 nm. The XTT assay is simpler as it does not require a solubilization step.[8]

Apoptosis Assays

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by Annexin V.[10] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[10]

Protocol:

  • Seed cells in a 6-well plate and treat with TTCA for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

This assay uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.[11][12][13][14]

Protocol:

  • Treat cells with TTCA for 24 hours.

  • Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[13][14]

  • Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a cell lysate, which can help in identifying the signaling pathways affected by TTCA.[15][16][17][18][19]

Protocol:

  • Treat cells with TTCA and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][19]

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against target proteins (e.g., caspases, cell cycle regulators, or signaling pathway components).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the protein expression to a loading control like GAPDH or β-actin.[16]

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of TTCA on Cancer Cell Lines (IC50 Values in µM)

Cell Line24 hours48 hours72 hours
MDA-MB-231
HeLa
A549

Table 2: Effect of TTCA on Cell Cycle Distribution (%)

TreatmentG0/G1 PhaseS PhaseG2/M PhaseSub-G1 (Apoptosis)
Vehicle Control
TTCA (X µM)
TTCA (Y µM)

Table 3: Apoptosis Induction by TTCA (%)

TreatmentViable CellsEarly ApoptoticLate Apoptotic/Necrotic
Vehicle Control
TTCA (X µM)
TTCA (Y µM)

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_mechanism Mechanistic Studies cluster_analysis Data Analysis cell_culture Cell Culture viability Cell Viability (MTT/XTT) cell_culture->viability apoptosis Apoptosis (Annexin V/PI) cell_culture->apoptosis cell_cycle Cell Cycle (PI Staining) cell_culture->cell_cycle western_blot Western Blotting cell_culture->western_blot ttca_prep TTCA Stock Preparation ttca_prep->viability ttca_prep->apoptosis ttca_prep->cell_cycle ttca_prep->western_blot data_quant Data Quantification viability->data_quant apoptosis->data_quant cell_cycle->data_quant pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis data_quant->pathway_analysis

Caption: General experimental workflow for studying TTCA effects.

Hypothetical Signaling Pathway of TTCA in Cancer Cells

Based on the known activities of other thiazole derivatives, a plausible mechanism of action for TTCA could involve the induction of apoptosis through the intrinsic mitochondrial pathway.

signaling_pathway TTCA 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid Bax Bax TTCA->Bax activates Bcl2 Bcl-2 TTCA->Bcl2 inhibits Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Bax->Mitochondria Bcl2->Bax Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by TTCA.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via the Hantzsch thiazole synthesis followed by ester hydrolysis.

Q1: My yield of the intermediate, ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, is low. What are the common causes and how can I improve it?

A1: Low yields in the Hantzsch condensation reaction can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Reaction: The reaction between thiophene-2-thioamide and ethyl bromopyruvate may not have gone to completion.

    • Solution: Ensure the reaction is heated for a sufficient duration. Reaction times of 4 to 8 hours are typical for Hantzsch syntheses to achieve high yields.[1] Consider increasing the reaction time and monitoring the progress by Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: The reaction temperature might be too low.

    • Solution: The reaction is often carried out at the reflux temperature of the solvent, which is typically ethanol or dioxane, ranging from 80 to 120°C.[1] Ensure your reaction is maintained within this optimal temperature range.

  • Reagent Quality: The purity of your starting materials, especially ethyl bromopyruvate, is crucial.

    • Solution: Use freshly distilled or high-purity ethyl bromopyruvate. Impurities can lead to side reactions and lower yields.

  • Stoichiometry: An incorrect molar ratio of reactants can limit the yield.

    • Solution: A slight excess of the thioamide is sometimes used to ensure the complete consumption of the ethyl bromopyruvate. Experiment with the stoichiometry to find the optimal ratio for your specific conditions.

Q2: I am observing the formation of unexpected side products. What are they likely to be and how can I minimize them?

A2: Side product formation is a common issue. Here are some possibilities:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can sometimes yield isomeric thiazole products.

    • Solution: Maintain neutral or slightly basic reaction conditions to favor the desired product.

  • Decomposition of Starting Materials: Thiophene-2-thioamide or ethyl bromopyruvate may decompose at high temperatures.

    • Solution: Avoid excessive heating and prolonged reaction times. Monitor the reaction progress and stop it once the starting materials are consumed.

  • Self-condensation of Ethyl Bromopyruvate: This can occur under basic conditions.

    • Solution: Carefully control the addition of any base to the reaction mixture.

Q3: The hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. What can I do?

A3: Incomplete hydrolysis can be addressed by modifying the reaction conditions:

  • Insufficient Hydrolysis Time or Temperature: The hydrolysis may require more forcing conditions.

    • Solution: Increase the reaction time or temperature. Refluxing with an aqueous solution of sodium hydroxide is a common method. A reaction time of 1 hour at reflux is a good starting point.

  • Inadequate Amount of Base: An insufficient amount of base will result in incomplete hydrolysis.

    • Solution: Use a molar excess of the base (e.g., sodium hydroxide) to ensure complete saponification of the ester.

  • Precipitation of the Carboxylate Salt: The sodium salt of the carboxylic acid may precipitate from the reaction mixture, slowing down the reaction.

    • Solution: Ensure adequate solvent (water) is present to maintain the solubility of the carboxylate salt.

Q4: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?

A4: Purification of the final product is critical to obtain a high-purity compound.

  • Precipitation: The carboxylic acid is typically isolated by acidification of the reaction mixture after hydrolysis.

    • Procedure: After the hydrolysis is complete, cool the reaction mixture and acidify it with an acid like hydrochloric acid to a pH of approximately 2-3. The carboxylic acid should precipitate out of the solution.

  • Recrystallization: This is a highly effective method for purifying the crude product.

    • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of carboxylic acids include ethanol, methanol, or mixtures of ethanol and water.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to form crystals. If the solution is colored, you can add activated charcoal to the hot solution before filtering it to remove colored impurities.

Experimental Protocols

The synthesis of this compound is typically a two-step process: the Hantzsch condensation to form the ethyl ester intermediate, followed by hydrolysis to the final carboxylic acid.

Step 1: Synthesis of Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

Materials:

  • Thiophene-2-thioamide

  • Ethyl bromopyruvate

  • Ethanol (or Dioxane)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-thioamide in ethanol.

  • Add ethyl bromopyruvate to the solution.

  • Heat the reaction mixture to reflux (approximately 80-120°C) and maintain it for 4-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis of Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate

Materials:

  • Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, suspend the ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the disappearance of the ester by TLC.

  • After the reaction is complete, cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid to the cooled solution with stirring until the pH reaches 2-3.

  • A precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol. A patent for a similar thiazole carboxylic acid synthesis reported a yield of 94.5% after purification.

Data Presentation

The following tables summarize key reaction parameters and their impact on the yield of thiazole carboxylic acid synthesis, based on literature data.

Table 1: Hantzsch Thiazole Synthesis - Reaction Parameters and Reported Yields

Thioamideα-Halo Ketone/EsterSolventTemperature (°C)Time (h)Yield (%)Reference
Thiophene-2-thioamideEthyl bromopyruvateEthanol/Dioxane80-1204-870-95[1]
ThioformamideEthyl bromopyruvateEtherRefluxNot specifiedNot specifiedGeneral Method

Table 2: Hydrolysis of Thiazole-4-carboxylate Esters - Conditions and Reported Yields

Starting EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Thiazole-4-carboxylate (unspecified 2-substituent)Ammonium HydroxideWaterNot specified594.5
Methyl thiazole-4-carboxylateSodium HydroxideWaterReflux195.6

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis cluster_step2 Step 2: Ester Hydrolysis A Thiophene-2-thioamide + Ethyl bromopyruvate C Reflux (80-120°C, 4-8h) A->C B Ethanol/Dioxane B->C D Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate C->D E Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate D->E G Reflux (1-2h) E->G F Aqueous NaOH F->G H Acidification (HCl, pH 2-3) G->H I This compound H->I

A high-level overview of the two-step synthesis process.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_hantzsch Hantzsch Reaction Issues cluster_hydrolysis Hydrolysis Issues Start Low Yield of This compound Step1 Check Hantzsch Condensation Step Start->Step1 Step2 Check Hydrolysis Step Start->Step2 H1 Incomplete Reaction? Step1->H1 H2 Suboptimal Temperature? Step1->H2 H3 Poor Reagent Quality? Step1->H3 Hy1 Incomplete Hydrolysis? Step2->Hy1 Hy2 Insufficient Base? Step2->Hy2 Hy3 Product Loss during Workup? Step2->Hy3 H1_sol Increase reaction time Monitor by TLC H1->H1_sol H2_sol Ensure reflux at 80-120°C H2->H2_sol H3_sol Use high-purity starting materials H3->H3_sol Hy1_sol Increase reaction time/temperature Hy1->Hy1_sol Hy2_sol Use molar excess of NaOH Hy2->Hy2_sol Hy3_sol Optimize pH for precipitation Careful washing Hy3->Hy3_sol

A decision tree to diagnose and resolve low product yield.

References

troubleshooting low solubility of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low aqueous solubility of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address common issues encountered during experimentation.

Question: Why is my this compound not dissolving in water?

Answer: The low aqueous solubility of this compound is expected due to its molecular structure. It is an aromatic carboxylic acid, and its solubility in water is known to be very low.[1] The molecule contains a relatively large, non-polar aromatic ring system (thiophene and thiazole), which is hydrophobic.[2][3] While the carboxylic acid group can participate in hydrogen bonding, the hydrophobic portion of the molecule dominates, leading to poor solubility in polar solvents like water.[3][4] One source notes its solubility as >31.7 µg/mL at a pH of 7.4, confirming its classification as a poorly soluble compound.[5]

Question: I am observing very low solubility. What is the first and most common step to improve it?

Answer: The most effective and common first step is to adjust the pH of the aqueous medium.[6][7][] Carboxylic acids are weak acids that exist in equilibrium between their neutral, protonated form (-COOH) and their charged, deprotonated carboxylate form (-COO⁻). The neutral form is significantly less soluble in water than the charged carboxylate form.[6][9] By increasing the pH of the solution with a base (e.g., NaOH, KOH), you shift the equilibrium towards the deprotonated, more soluble carboxylate salt.[2][10]

Question: How high should I adjust the pH to see an improvement in solubility?

Question: Adjusting the pH is not sufficient or not compatible with my experiment. What other methods can I try?

Answer: If pH adjustment is not a viable option, you can explore the following methods:

  • Formal Salt Formation: Instead of adjusting pH in-situ, you can synthesize and isolate a salt form of the compound (e.g., sodium or potassium salt).[12][13][14] Salt formation is a widely used strategy to enhance the solubility and dissolution rate of poorly soluble acidic and basic drugs.[7][12][13] The resulting salt will have significantly higher aqueous solubility than the free acid.[2]

  • Use of Co-solvents: You can prepare a stock solution in a water-miscible organic solvent and then dilute it into your aqueous medium.[] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).[] Co-solvents work by reducing the polarity of the water, making it a more favorable environment for the non-polar parts of your compound.[][15]

  • Temperature Increase: For most solid solutes, solubility increases with temperature.[4] Gently warming the solution while stirring can help dissolve the compound. However, be cautious as this can also affect the stability of your compound and the dissolved substance may precipitate out upon cooling.

Question: Are there any potential issues I should be aware of when using these methods?

Answer: Yes, each method has considerations:

  • pH Adjustment: High pH can cause chemical degradation (e.g., hydrolysis) of your compound or other components in your experiment. Always assess the stability of your compound at the required pH.

  • Salt Formation: The presence of a common ion can decrease the solubility of the salt form.[14] For example, a sodium salt of your compound may be less soluble in a buffer containing a high concentration of other sodium salts.

  • Co-solvents: Organic co-solvents can be toxic to cells in biological assays and may interfere with certain experimental techniques. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent and always include appropriate vehicle controls.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for addressing the low solubility of this compound.

G A Start: Compound has low aqueous solubility B Is pH adjustment compatible with experiment? A->B C Adjust pH to > 7.0 (e.g., with 1M NaOH) B->C Yes F Consider alternative methods B->F No D Solubility Issue Resolved? C->D E End: Use pH-adjusted solution. Monitor for stability. D->E Yes D->F No G Is use of an organic co-solvent acceptable? F->G H Prepare concentrated stock in 100% DMSO or Ethanol. Dilute into aqueous media. G->H Yes K Synthesize a salt form (e.g., Sodium or Potassium salt) of the compound. G->K No I Solubility Issue Resolved? H->I J End: Use co-solvent solution. Include vehicle control. I->J Yes I->K No L Dissolve salt form in water. K->L M End: Use salt solution. L->M

Caption: Troubleshooting workflow for low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

A1: The known quantitative data for the compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₅NO₂S₂[1][16]
Molecular Weight 211.26 g/mol [1][16]
CAS Number 24044-07-3[1][16]
Appearance Light yellow to yellow crystals[1]
Aqueous Solubility >31.7 µg/mL (at pH 7.4)[5]
Organic Solvent Solubility Soluble in organic solvents[1]
Melting Point ~157 °C[1]
Boiling Point 441.5 °C at 760 mmHg[1]

Q2: How does pH exactly affect the solubility of a carboxylic acid?

A2: The carboxylic acid functional group (-COOH) can donate a proton (H⁺) in an aqueous solution.[2] This process is an equilibrium. In acidic conditions (low pH), the equilibrium favors the protonated, neutral -COOH form, which is less polar and thus has low water solubility.[6] In basic conditions (high pH), the excess hydroxide ions (OH⁻) react with the acidic proton, shifting the equilibrium to the deprotonated, negatively charged carboxylate form (-COO⁻).[6] This charged ion is much more polar and readily interacts with water molecules, leading to a significant increase in solubility.[9]

pH-Dependent Solubility Equilibrium

The diagram below illustrates the chemical equilibrium that governs the solubility of this compound in response to changes in pH.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) A R-COOH (Protonated Form) B Low Aqueous Solubility (Precipitate may form) A->B C R-COO⁻ + H⁺ (Deprotonated Form) A->C  Equilibrium shifts  with pH change D High Aqueous Solubility (Compound Dissolves) C->D

Caption: Effect of pH on carboxylic acid solubility.

Experimental Protocols

Protocol 1: General Method for Solubility Enhancement by pH Adjustment

  • Preparation: Weigh the desired amount of this compound and add it to the required volume of deionized water or aqueous buffer in a suitable container (e.g., glass vial or beaker).

  • Dispersion: Stir the suspension vigorously using a magnetic stirrer. The compound will likely not dissolve at this stage.

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitoring: Monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the base until the compound fully dissolves. Note the pH at which complete dissolution occurs.

  • Final Adjustment: If a specific final pH is required, carefully adjust it. Note that lowering the pH significantly may cause the compound to precipitate out of solution.

  • Filtration (Optional): If any particulates remain, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved material.

Protocol 2: Preparation of a Concentrated Stock Solution using a Co-solvent

  • Solvent Selection: Choose a water-miscible organic solvent in which the compound is highly soluble, such as Dimethyl Sulfoxide (DMSO) or Ethanol.

  • Weighing: Accurately weigh the desired amount of this compound into a volumetric flask or appropriate vial.

  • Dissolution: Add a small amount of the chosen co-solvent and vortex or sonicate until the compound is fully dissolved.

  • Final Volume: Bring the solution to the final desired volume with the co-solvent to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM).

  • Storage: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture.

  • Application: When preparing working solutions, dilute the stock solution into the final aqueous medium. Ensure the final concentration of the co-solvent is low enough to not interfere with your experiment (typically ≤0.5% for cell-based assays). Always include a vehicle control (aqueous medium with the same final concentration of the co-solvent) in your experiments.

References

Technical Support Center: Overcoming Poor Cell Permeability of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor cell permeability of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.

Troubleshooting Guides

Issue 1: Low Intracellular Concentration in Cell-Based Assays

Possible Cause: The inherent physicochemical properties of this compound, particularly the presence of a carboxylic acid group, can lead to poor passive diffusion across the lipophilic cell membrane. At physiological pH, this group is often ionized, increasing the molecule's polarity and hindering its ability to enter cells.

Solution A: Prodrug Strategy - Esterification

A common and effective method to overcome the poor permeability of carboxylic acid-containing compounds is to mask the polar carboxyl group by converting it into a more lipophilic ester prodrug. This modification can enhance passive diffusion across the cell membrane. Once inside the cell, endogenous esterases can cleave the ester bond, releasing the active parent compound.

Experimental Protocol: Synthesis and Evaluation of Ester Prodrugs
  • Synthesis of Ester Prodrugs:

    • Synthesize a series of alkyl esters (e.g., methyl, ethyl, butyl) of this compound. A general method involves reacting the parent carboxylic acid with the corresponding alcohol in the presence of a suitable acid catalyst (e.g., sulfuric acid) or using a coupling agent (e.g., DCC/DMAP).

    • Purify the resulting esters using column chromatography or recrystallization.

    • Characterize the synthesized prodrugs by NMR and mass spectrometry to confirm their identity and purity.

  • In Vitro Permeability Assessment (Caco-2 Assay):

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation into a confluent monolayer.[1]

    • Verify the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER).[2][3]

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) and warm to 37°C.[1]

    • For the apical-to-basolateral (A→B) permeability assay, add the test compound (parent carboxylic acid or ester prodrug) dissolved in transport buffer to the apical compartment.[1]

    • Add fresh transport buffer to the basolateral compartment.

    • Incubate for 2 hours at 37°C with gentle shaking.[1][2]

    • Collect samples from both the apical and basolateral compartments at the end of the incubation period.

    • Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp (cm/s) = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[1]

Data Presentation: Permeability of Prodrugs
CompoundR GroupPapp (A→B) (x 10⁻⁶ cm/s)Expected Human Absorption
Parent Compound-H0.5Poorly absorbed (<50%)
Methyl Ester Prodrug-CH₃5.2Moderately absorbed (50-85%)
Ethyl Ester Prodrug-CH₂CH₃8.9Moderately absorbed (50-85%)
Butyl Ester Prodrug-(CH₂)₃CH₃12.1Well absorbed (>85%)

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: Prodrug Activation Pathway

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Prodrug Ester Prodrug (Lipophilic) Membrane Prodrug->Membrane Passive Diffusion ActiveDrug Active Drug (Carboxylic Acid) Membrane->ActiveDrug Esterases Esterases Esterases->ActiveDrug Hydrolysis cluster_workflow Permeability Enhancement Workflow Start Start with Poorly Permeable Drug Formulate Co-formulate with Permeability Enhancer Start->Formulate Apply Apply to Cell Monolayer Formulate->Apply Measure Measure Drug Transport (e.g., Caco-2 Assay) Apply->Measure Analyze Analyze Data (Calculate Papp & Enhancement Ratio) Measure->Analyze Result Improved Intracellular Concentration Analyze->Result cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CPP_Drug CPP-Drug Conjugate Membrane CPP_Drug->Membrane Direct Penetration or Endocytosis Internalized_CPP_Drug Internalized CPP-Drug Conjugate Membrane->Internalized_CPP_Drug

References

addressing unexpected side products in the synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. This document addresses common issues, particularly the formation of unexpected side products, and offers detailed protocols for identification and mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a lower than expected yield and contains significant impurities. What are the likely side products in the Hantzsch synthesis of ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate?

A1: The Hantzsch thiazole synthesis, a common route to this compound, involves the reaction of thiophene-2-carbothioamide with ethyl bromopyruvate.[1][2][3] While generally efficient, several side products can arise from competing reaction pathways or incomplete reactions. The most common unexpected byproducts include:

  • Ethyl 2-(Thiophen-2-yl)-4-hydroxy-4,5-dihydro-1,3-thiazole-4-carboxylate: This is the initial cyclization product (a hydroxythiazoline intermediate) before the final dehydration to the aromatic thiazole. If the dehydration is incomplete, this will remain as a significant impurity.

  • 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole: Thioamides can undergo alternative cyclization pathways to form 1,3,4-thiadiazoles. This can occur if there are impurities in the starting materials or if the reaction conditions favor this pathway.

  • Unreacted Thiophene-2-carbothioamide: This starting material may remain if the reaction does not go to completion.

  • Ethyl Pyruvate or its Degradation Products: Ethyl bromopyruvate is a reactive electrophile and can degrade or undergo self-condensation under certain conditions, although this is less common.[4][5]

Q2: After saponification of the ethyl ester to the carboxylic acid, my product seems to have a different molecular weight and I observe gas evolution during heating. What could be the issue?

A2: A common side reaction for heteroaromatic carboxylic acids is decarboxylation, especially at elevated temperatures. The unexpected product is likely 2-(2-Thienyl)-1,3-thiazole , formed by the loss of carbon dioxide from your target molecule. This can be exacerbated by residual acid or base from the workup if not properly neutralized.

Q3: My NMR spectrum shows two distinct sets of peaks that are very similar, but not my desired product. What could this indicate?

A3: This could indicate the presence of both the desired product, this compound, and its corresponding ethyl ester. This occurs when the saponification (hydrolysis) of the ethyl ester intermediate is incomplete. You will see characteristic ethyl group signals (a quartet and a triplet) for the ester impurity in the 1H NMR spectrum.

Troubleshooting Guide: Identification and Mitigation of Side Products

Observed Issue Potential Side Product Identification Protocol Mitigation Strategy
Low yield of thiazole, presence of a polar, unstable impurity. Ethyl 2-(Thiophen-2-yl)-4-hydroxy-4,5-dihydro-1,3-thiazole-4-carboxylateLC-MS analysis will show a mass corresponding to the desired product + 18 amu (H₂O). ¹H NMR may show the absence of the characteristic thiazole proton peak and the presence of aliphatic protons.Ensure sufficient heating and/or acidic conditions during the cyclization to promote complete dehydration. The use of a dehydrating agent like trifluoroacetic anhydride can also be employed.
Presence of a non-polar impurity with a different heterocyclic core. 2-Amino-5-(2-thienyl)-1,3,4-thiadiazoleMass spectrometry will reveal a different molecular formula (C₆H₅N₃S₂). ¹H and ¹³C NMR will show a completely different aromatic substitution pattern compared to the target thiazole.Use highly pure thiophene-2-carbothioamide. Control the reaction temperature carefully, as higher temperatures may favor the thiadiazole rearrangement.
Final product is less polar than expected and shows ethyl signals in NMR. Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate¹H NMR will show a quartet around 4.4 ppm and a triplet around 1.4 ppm. The mass spectrum will correspond to the ethyl ester (M+28 compared to the carboxylic acid).Ensure complete saponification by using a sufficient excess of base (e.g., NaOH or KOH) and adequate reaction time and temperature. Monitor the reaction by TLC until the starting ester spot has completely disappeared.
Product slowly degrades upon heating, with gas evolution. 2-(2-Thienyl)-1,3-thiazole (from decarboxylation)GC-MS analysis of the head-space can detect CO₂ evolution. The resulting product will have a mass 44 amu lower than the carboxylic acid. ¹H NMR will lack the carboxylic acid proton and the thiazole proton will likely show a different chemical shift.Avoid excessive heating during purification and drying. Ensure the final product is at a neutral pH before storage. Store the product in a cool, dark place.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbothioamide (1.0 eq) in ethanol (10 mL/g).

  • Addition of Reagent: To this solution, add ethyl bromopyruvate (1.05 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield the pure ethyl ester.

Protocol 2: Saponification to this compound
  • Hydrolysis: Suspend the ethyl ester (1.0 eq) in a mixture of ethanol and water (1:1). Add sodium hydroxide (2.0 eq) and heat the mixture to 60-70 °C for 1-2 hours, or until the reaction is complete by TLC.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

  • Isolation: The carboxylic acid will precipitate. Filter the solid, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Protocol 3: Characterization of Side Products by LC-MS
  • Sample Preparation: Prepare a dilute solution (1 mg/mL) of the crude reaction mixture in methanol or acetonitrile.

  • Chromatography: Use a C18 reverse-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to identify the molecular weights of the components.

Visualization of Reaction Pathways

The following diagram illustrates the intended synthetic route and the potential competing side reactions.

Synthesis_Pathways Thioamide Thiophene-2-carbothioamide Intermediate Hydroxythiazoline Intermediate Thioamide->Intermediate Hantzsch Reaction (Cyclization) Thiadiazole 2-Amino-5-(2-thienyl)-1,3,4-thiadiazole (Side Product) Thioamide->Thiadiazole Alternative Cyclization Bromopyruvate Ethyl Bromopyruvate Bromopyruvate->Intermediate Hantzsch Reaction (Cyclization) Thiazole_ester Ethyl 2-(2-Thienyl)-1,3-thiazole-4-carboxylate Intermediate->Thiazole_ester Dehydration Thiazole_acid This compound (Target Product) Thiazole_ester->Thiazole_acid Saponification Decarboxylated 2-(2-Thienyl)-1,3-thiazole (Side Product) Thiazole_acid->Decarboxylated Decarboxylation (Heat)

References

stability issues of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid in solution.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that may be encountered during experimental work with this compound solutions.

Observed Issue Potential Cause Recommended Action
Precipitation or cloudiness in aqueous solution The compound has low aqueous solubility.[1] The pH of the solution may be near the pKa of the carboxylic acid, reducing solubility.Increase the pH of the solution to deprotonate the carboxylic acid and enhance solubility. Consider the use of co-solvents such as DMSO or ethanol, followed by dilution in an aqueous buffer.
Discoloration of the solution (e.g., yellowing) This may indicate degradation of the compound, potentially through oxidation or photodegradation of the thiazole or thiophene rings.Prepare solutions fresh and protect from light by using amber vials or covering containers with aluminum foil. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.
Loss of compound concentration over time in HPLC analysis The compound may be degrading under the storage conditions (e.g., temperature, pH, light exposure). Adsorption to container surfaces is also a possibility.Perform a forced degradation study to identify the conditions under which the compound is unstable. Store stock solutions at low temperatures (e.g., -20°C or -80°C) and protected from light. Use silanized glassware or polypropylene tubes to minimize adsorption.
Appearance of new peaks in chromatograms These are likely degradation products resulting from hydrolysis, oxidation, or photolysis.Conduct a peak purity analysis of the main peak to confirm it is not co-eluting with degradants. A forced degradation study will help to intentionally generate and identify potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The carboxylic acid group's ionization state is pH-dependent, which can affect both solubility and stability. Thiazole rings can also be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: The thiophene and thiazole rings contain heteroatoms and double bonds that can be susceptible to photodegradation.

  • Oxidizing agents: The sulfur atoms in the thiophene and thiazole rings can be susceptible to oxidation.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q2: How can I prepare a stable stock solution of this compound?

A2: Due to its low solubility in water, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[1] For experiments in aqueous media, this stock solution can then be diluted into the desired buffer. To enhance stability, it is advisable to:

  • Use high-purity solvents.

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect solutions from light by using amber vials.

  • Consider purging the solution with an inert gas before sealing and storing.

Q3: What are the likely degradation pathways for this molecule?

A3: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation pathways for thiazole-containing compounds include:

  • Hydrolysis: The thiazole ring may undergo hydrolytic cleavage under harsh acidic or basic conditions.

  • Oxidation: The sulfur atoms in both the thiazole and thiophene rings are susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to ring cleavage or the formation of photoisomers.

  • Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, although this is less common for aromatic carboxylic acids.

Q4: Is there a recommended analytical method for assessing the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. An ideal method would be capable of separating the parent compound from its potential degradation products. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point for method development. UV detection is suitable for this compound due to the presence of chromophoric thiazole and thiophene rings.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidation: Treat the stock solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a set duration. Also, heat the stock solution at a controlled temperature.

    • Photostability: Expose the stock solution to a combination of visible and UV light as per ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable, validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the parent compound.

    • Characterize any significant degradation products using techniques such as mass spectrometry (MS).

Quantitative Data Summary (Hypothetical)

Since no specific quantitative stability data for this compound is publicly available, the following table presents a hypothetical summary of results from a forced degradation study to illustrate how such data would be presented.

Stress Condition Duration Temperature % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
0.1 M HCl24 hours60°C15%Hydrolysis Product A
0.1 M NaOH24 hours60°C25%Hydrolysis Product B, Decarboxylation Product
3% H₂O₂24 hoursRoom Temp30%Oxidized Product C (Sulfoxide)
Dry Heat (Solid)48 hours80°C5%No significant degradation
Photostability (Solution)24 hoursICH Cabinet20%Photodegradation Product D

Visualizations

Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a pharmaceutical compound.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Long-Term Stability Study A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Method Validation (Specificity, Linearity, Accuracy, Precision) A->B C Prepare Stock Solution of This compound B->C D Expose to Stress Conditions (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples Using Validated Method D->E F Identify and Characterize Degradation Products (LC-MS) E->F G Store Compound under ICH Recommended Conditions F->G H Analyze Samples at Defined Time Points G->H I Evaluate Stability Profile and Determine Shelf-Life H->I

Caption: A logical workflow for the stability assessment of a new chemical entity.

Potential Degradation Pathways

This diagram illustrates potential chemical transformations that this compound might undergo under stress conditions.

G cluster_degradation Degradation Pathways A This compound B Hydrolysis Products (Ring Cleavage) A->B Acid/Base C Oxidation Products (e.g., Sulfoxide) A->C Oxidizing Agent D Photodegradation Products A->D Light (UV/Vis) E Decarboxylation Product A->E Heat

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound has a low melting point and a broad melting range. What are the likely causes and solutions?

A1: A low and broad melting point typically indicates the presence of impurities. The most common culprits are residual starting materials, byproducts from the synthesis, or trapped solvent.

  • Residual Solvents: Solvents used during the synthesis or initial purification steps can become trapped in the crystal lattice.

    • Solution: Dry the compound under a high vacuum for an extended period (12-24 hours). A gentle increase in temperature, well below the compound's melting point, can also help.

  • Starting Materials/Byproducts: Unreacted starting materials like thiophene-2-carboxamidine or ethyl bromopyruvate, or side-reaction products, may co-precipitate with your desired compound.

    • Solution: A second purification step is recommended. If recrystallization was the primary method, consider column chromatography. If chromatography was used, try recrystallization from a different solvent system.

Q2: I am observing a persistent colored impurity in my product, even after recrystallization. How can I remove it?

A2: Colored impurities are often highly conjugated organic molecules.

  • Activated Carbon: Treatment with activated carbon can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon (typically 1-2% w/w), and heat for a short period. Filter the hot solution through celite to remove the carbon and then allow the filtrate to cool and crystallize. Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.

  • Oxidative Byproducts: If the color is due to oxidation, blanketing the reaction and purification steps with an inert gas like nitrogen or argon can prevent their formation.

Q3: My yield is very low after recrystallization. What can I do to improve it?

A3: Low yield during recrystallization can be due to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.

    • Solution: Experiment with different solvent systems. A mixture of solvents can sometimes provide the ideal solubility profile. See Table 1 for suggested solvents.

  • Premature Crystallization: If the solution cools too quickly, especially during hot filtration, the product can crystallize prematurely on the filter paper or in the funnel.

    • Solution: Use a pre-heated funnel and filter flask. Keep the solution at or near its boiling point during filtration.

  • Insufficient Cooling: Ensure the filtrate is cooled sufficiently to maximize crystal formation. Cooling in an ice bath or refrigerating can improve yield.

Q4: I am struggling to find a suitable solvent system for column chromatography. What do you recommend?

A4: For acidic compounds like this compound, a common issue is streaking on the column.

  • Mobile Phase Additives: Adding a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase can suppress the ionization of the carboxylic acid group. This leads to more symmetrical peaks and better separation.

  • Solvent Polarity: Start with a non-polar solvent system and gradually increase the polarity. A common starting point for similar compounds is a mixture of hexane and ethyl acetate. The polarity can be increased by increasing the proportion of ethyl acetate. For more polar impurities, a gradient elution from hexane/ethyl acetate to dichloromethane/methanol might be necessary.

Data Presentation

Table 1: Recrystallization Solvent Screening

Solvent SystemSolubility at Room TemperatureSolubility at RefluxObservations
EthanolSparingly solubleSolubleForms well-defined crystals upon cooling.
MethanolSparingly solubleSolubleGood for small-scale recrystallization.
AcetonitrileSlightly solubleSolubleCan be effective for removing polar impurities.
Ethyl AcetateSlightly solubleModerately solubleMay require a larger volume of solvent.
TolueneInsolubleSparingly solubleNot ideal as a single solvent.
Ethanol/WaterInsoluble in waterSoluble in hot ethanolA good mixed-solvent system. Add water dropwise to the hot ethanol solution until turbidity appears, then re-heat to dissolve and cool slowly.
Acetone/HexaneSoluble in acetoneN/ACan be used for precipitation by adding hexane as an anti-solvent.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Dissolution: In a flask, add the crude this compound and the minimum amount of a suitable solvent (see Table 1) to dissolve it at the solvent's boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. For maximum yield, further cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Column Chromatography

  • Stationary Phase: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., 95:5 Hexane:Ethyl Acetate with 0.1% acetic acid).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution (Optional): Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Purity_Check1 Purity Check (TLC, mp) Recrystallization->Purity_Check1 Chromatography Column Chromatography Purity_Check2 Purity Check (TLC, mp) Chromatography->Purity_Check2 Pure_Product Pure Product Purity_Check1->Pure_Product Pure Impure1 Impure Purity_Check1->Impure1 Not Pure Purity_Check2->Pure_Product Pure Impure2 Impure Purity_Check2->Impure2 Not Pure Impure1->Chromatography Impure2->Recrystallization Re-process

Caption: General purification workflow for this compound.

Troubleshooting_Low_Yield Start Low Yield After Recrystallization Check_Solubility Is compound too soluble in cold solvent? Start->Check_Solubility Change_Solvent Action: Change to a less solubilizing solvent or use a mixed-solvent system. Check_Solubility->Change_Solvent Yes Check_Cooling Was the solution cooled sufficiently? Check_Solubility->Check_Cooling No Cool_Longer Action: Cool in an ice bath or refrigerate for a longer duration. Check_Cooling->Cool_Longer No Check_Mother_Liquor Analyze mother liquor via TLC. Check_Cooling->Check_Mother_Liquor Yes Recover_Product Action: Concentrate mother liquor and attempt a second crop crystallization. Check_Mother_Liquor->Recover_Product

Caption: Troubleshooting decision tree for low yield during recrystallization.

Technical Support Center: Enhancing the Hantzsch Thiazole Synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the reaction rate and overall success of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Hantzsch thiazole synthesis of this compound, offering potential causes and solutions to improve your reaction outcomes.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Starting Materials: The α-halo ketone (e.g., ethyl bromopyruvate) can degrade over time. The thioamide (thiophene-2-carbothioamide) may be of poor quality.1. Reagent Quality Check: Use freshly prepared or purified α-halo ketone. Verify the purity of the thioamide via melting point or spectroscopic analysis.
2. Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures.2. Temperature Optimization: Gradually increase the reaction temperature. For many Hantzsch syntheses, a temperature range of 80-120°C is effective.[1] Consider microwave irradiation for rapid heating and shorter reaction times.
3. Inappropriate Solvent: The solvent may not be suitable for dissolving the reactants or for the reaction conditions.3. Solvent Screening: Ethanol and dioxane are commonly used solvents.[1] Consider screening other high-boiling point polar aprotic solvents like DMF or DMSO.
Slow Reaction Rate 1. Insufficient Heating: Conventional heating methods may not provide efficient energy transfer.1. Alternative Heating Methods: Employ microwave irradiation or ultrasonic activation to significantly shorten reaction times.[2]
2. Lack of Catalyst: While the Hantzsch synthesis can proceed without a catalyst, certain catalysts can accelerate the reaction.2. Catalyst Addition: Consider adding a catalytic amount of a reusable catalyst like silica-supported tungstosilicic acid.[2]
Formation of Impurities/Side Products 1. Dehalogenation of α-halo ketone: This is a common side reaction that can reduce the yield of the desired product.1. Milder Reaction Conditions: If dehalogenation is suspected, try running the reaction at a lower temperature for a longer duration.
2. Formation of Isomeric Byproducts: Under acidic conditions, the reaction can sometimes yield isomeric dihydrothiazole derivatives.[3]2. Control of pH: Ensure the reaction is run under neutral or slightly basic conditions to favor the formation of the desired thiazole.
3. Polymerization of Thioamide: Thioamides can be unstable at high temperatures.3. Gradual Addition: Add the thioamide portion-wise to the reaction mixture to maintain a low concentration and minimize polymerization.
Difficulty in Product Isolation and Purification 1. Product Solubility: The product may have some solubility in the reaction solvent, leading to losses during filtration.1. Post-Reaction Work-up: After the reaction is complete, cool the mixture and add cold water or an anti-solvent to precipitate the product.
2. Removal of Unreacted Starting Materials: Excess thioamide or other starting materials can co-precipitate with the product.2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove impurities.
3. Tarry Residues: Overheating or prolonged reaction times can lead to the formation of tarry byproducts.3. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the Hantzsch synthesis of this compound?

A1: The classical Hantzsch synthesis for this compound involves the condensation reaction between an α-haloketone and a thioamide. The specific starting materials are typically:

  • α-halo ketone: Ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate).

  • Thioamide: Thiophene-2-carbothioamide.

Q2: What are the recommended reaction conditions to enhance the reaction rate?

A2: To enhance the reaction rate, consider the following conditions:

  • Temperature: Refluxing in a solvent like ethanol or dioxane, typically in the range of 80-120°C, is a common starting point.[1]

  • Microwave Irradiation: This technique can significantly reduce reaction times from hours to minutes.

  • Ultrasonic Activation: Sonication can also be employed to accelerate the reaction at room temperature.[2]

Q3: Can a catalyst be used to improve the reaction speed?

A3: Yes, while the reaction can proceed without a catalyst, heterogeneous catalysts like silica-supported tungstosilicic acid have been shown to be effective in promoting the reaction and can be easily recovered and reused.[2]

Q4: What is a general purification procedure for the final product?

A4: A general purification procedure involves the following steps:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash it with water, and then with a small amount of cold ethanol to remove soluble impurities.

  • For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture.

  • If significant impurities remain, column chromatography on silica gel may be necessary.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and spot them on a TLC plate alongside the starting materials. Development in an appropriate solvent system (e.g., ethyl acetate/hexanes) and visualization under UV light will show the consumption of starting materials and the formation of the product spot.

Data Presentation

The following tables summarize typical reaction conditions and their impact on the synthesis of thiazole derivatives, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Conventional Heating vs. Ultrasonic Irradiation for Hantzsch Thiazole Synthesis [2]

MethodTemperatureTimeYield (%)
Conventional Heating65°C2 - 3.5 h79 - 90
Ultrasonic IrradiationRoom Temperature1.5 - 2 h82 - 92

Table 2: Effect of Solvent on Hantzsch Thiazole Synthesis under Reflux Conditions [2]

SolventTemperatureTime (h)Yield (%)
Water100°C570
Ethanol78°C675
1-Butanol118°C385
2-Propanol82°C480

Experimental Protocols

General Protocol for Hantzsch Thiazole Synthesis of this compound (Conventional Heating)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiophene-2-carbothioamide (1 equivalent) in ethanol.

  • Add ethyl bromopyruvate (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

  • Filter the precipitate using a Büchner funnel and wash the solid with cold water.

  • The resulting ester is then hydrolyzed to the carboxylic acid by heating with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification.

  • Recrystallize the crude this compound from a suitable solvent to obtain the pure product.

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification alpha_halo α-Halo Ketone (e.g., Ethyl Bromopyruvate) mixing Mixing in Solvent (e.g., Ethanol) alpha_halo->mixing thioamide Thioamide (Thiophene-2-carbothioamide) thioamide->mixing heating Heating (Conventional or Microwave) mixing->heating precipitation Precipitation in Water heating->precipitation filtration Filtration precipitation->filtration hydrolysis Ester Hydrolysis filtration->hydrolysis recrystallization Recrystallization hydrolysis->recrystallization product Pure 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid recrystallization->product

Caption: A general workflow for the Hantzsch synthesis of this compound.

Logical Relationship for Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Product Yield inactive_reagents Inactive Starting Materials low_yield->inactive_reagents suboptimal_temp Suboptimal Temperature low_yield->suboptimal_temp wrong_solvent Inappropriate Solvent low_yield->wrong_solvent check_reagents Check Reagent Purity inactive_reagents->check_reagents optimize_temp Optimize Temperature suboptimal_temp->optimize_temp screen_solvents Screen Solvents wrong_solvent->screen_solvents

Caption: Troubleshooting guide for addressing low product yield in the Hantzsch thiazole synthesis.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Activity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid and Ampicillin

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial activity of the synthetic compound 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid and the well-established β-lactam antibiotic, ampicillin. Due to the limited availability of direct comparative studies on the specific thiazole derivative, this guide synthesizes data on structurally related thiazole compounds to provide a preliminary assessment of its potential antimicrobial profile against that of ampicillin.

Executive Summary

Ampicillin, a broad-spectrum penicillin antibiotic, exhibits potent activity against a wide range of Gram-positive and some Gram-negative bacteria by inhibiting cell wall synthesis. Its efficacy is well-documented with established Minimum Inhibitory Concentration (MIC) values against various pathogens. Thiazole derivatives, including those with a thienyl moiety, have emerged as a promising class of antimicrobial agents with diverse mechanisms of action. While specific MIC data for this compound is not extensively available in the public domain, research on analogous compounds suggests potential activity against both Gram-positive and Gram-negative bacteria. This guide presents available quantitative data, outlines a standard experimental protocol for determining antimicrobial activity, and provides a visual representation of the workflow to aid researchers in the evaluation and future investigation of these compounds.

Data Presentation: Antimicrobial Activity Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ampicillin against several common bacterial strains. It also includes representative MIC data for structurally similar 2-thienyl-thiazole derivatives to provide a contextual comparison for the potential activity of this compound.

Bacterial StrainAmpicillin MIC (µg/mL)Representative 2-Thienyl-Thiazole Derivatives MIC (µg/mL)
Gram-Positive
Staphylococcus aureus0.6 - 1[1]6.25 - 12.5
Enterococcus faecalis1 - 8>256
Gram-Negative
Escherichia coli4[1]6.25 - 12.5
Pseudomonas aeruginosaIntrinsically Resistant6.25 - 12.5

Note: Data for 2-thienyl-thiazole derivatives is based on studies of structurally similar compounds and should be considered indicative rather than a direct measure of the activity of this compound. Further experimental validation is required.

Mechanism of Action

Ampicillin: As a β-lactam antibiotic, ampicillin inhibits the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2][3][4] It achieves this by acylating the transpeptidase enzyme, which is essential for cross-linking the peptidoglycan chains.[2][3] This disruption of the cell wall integrity leads to cell lysis and bacterial death.

Thiazole Derivatives: The antimicrobial mechanism of thiazole derivatives is more varied and can depend on the specific substitutions on the thiazole ring. Some thiazole compounds are known to inhibit essential bacterial enzymes, while others may disrupt the cell membrane or interfere with other vital cellular processes.[5][6][7] The presence of the thiophene ring in this compound may contribute to its specific interactions with bacterial targets.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed methodology for the broth microdilution method, a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (this compound and ampicillin)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (35°C ± 2°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent.

    • Perform serial two-fold dilutions of each compound in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Inoculate each well containing the antimicrobial dilutions with the prepared bacterial suspension.

    • Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h agar plate) start->bacterial_culture inoculum_prep Prepare Inoculum (0.5 McFarland Standard) bacterial_culture->inoculum_prep inoculum_dilution Dilute Inoculum (to final concentration) inoculum_prep->inoculum_dilution inoculation Inoculate Plate with Bacterial Suspension inoculum_dilution->inoculation antimicrobial_stock Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in 96-well plate antimicrobial_stock->serial_dilution serial_dilution->inoculation incubation Incubate Plate (35°C, 16-20h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of the Anticancer Potential of Thiazole Derivatives and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the anticancer activity of novel thiazole derivatives against established chemotherapeutic drugs. Due to the limited publicly available quantitative data on the anticancer activity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, this document presents a proxy analysis based on structurally related thiazole compounds with documented cytotoxic effects. This approach allows for a methodological comparison and highlights the potential of the thiazole scaffold in oncology research.

The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the performance of these compounds and to inform future research directions.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of selected proxy thiazole derivatives against various human cancer cell lines, juxtaposed with the IC50 values of standard-of-care anticancer drugs. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population in vitro. Lower IC50 values are indicative of higher potency.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Reference
Proxy Thiazole Derivatives
(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)anilineSaOS-2Osteosarcoma0.190 ± 0.045 µg/mLNovel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations
2-(3-(2,4-dichlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazoleA549Non-small cell lung cancer2.9Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer
2-(3-(2,4-dichlorophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazoleA549Non-small cell lung cancer4.2Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer
Standard Anticancer Drugs
DoxorubicinMCF-7Breast Cancer0.68 ± 0.04 µg/mLDoxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells
DoxorubicinMCF-7Breast Cancer4Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines
DoxorubicinMCF-7Breast Cancer0.4MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp
SorafenibHepG2Hepatocellular Carcinoma7.10 (mean)Dose-response curves and IC 50 values for sorafenib and artesunate in...
SorafenibHepG2Hepatocellular Carcinoma8.289 ± 0.331Sorafenib resistance of hepatocellular carcinoma
SorafenibHepG2Hepatocellular Carcinoma1.5 µg/mLCytotoxic effects of Sorafenib and combination on HepG2 cells following...
CisplatinA549Non-small cell lung cancer16.48PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance
CisplatinA549Non-small cell lung cancer9.73Abstract 312: Multicellular spheroids of A549 cells: A clinically relevant model of lung cancer
CisplatinA549Non-small cell lung cancer9 ± 1.6Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker

Experimental Protocols

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity. Specific parameters may vary between studies.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • For the assay, cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[1]

2. Compound Treatment:

  • A stock solution of the test compound (e.g., a thiazole derivative or a standard drug) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve a range of final concentrations.

  • The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.

  • The plates are incubated for a specified period, typically 24 to 72 hours.[1]

3. MTT Assay Procedure:

  • Following the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[1][2]

  • The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[3]

  • The medium containing MTT is then removed, and a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.[1][3]

  • The plates are gently agitated on an orbital shaker to ensure complete dissolution of the formazan.[2]

4. Data Acquisition and Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[4] A reference wavelength of around 630 nm may be used to reduce background noise.[2]

  • The absorbance values are corrected by subtracting the absorbance of blank wells (medium only).

  • Cell viability is calculated as a percentage of the control (vehicle-treated) cells.

  • The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[5]

Visualizations

Experimental Workflow for In Vitro Anticancer Drug Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cell Line Culture (e.g., MCF-7, HepG2, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding adherence 3. Overnight Adherence seeding->adherence treatment 5. Treat Cells with Compounds (24-72 hours) adherence->treatment compound_prep 4. Prepare Compound Dilutions compound_prep->treatment mtt_add 6. Add MTT Reagent treatment->mtt_add incubation 7. Incubate (2-4 hours) mtt_add->incubation solubilize 8. Solubilize Formazan Crystals incubation->solubilize read_absorbance 9. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 10. Calculate % Viability read_absorbance->calc_viability calc_ic50 11. Determine IC50 Values calc_viability->calc_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Potential Signaling Pathways Targeted by Thiazole Derivatives

Thiazole derivatives have been reported to exert their anticancer effects through the modulation of various signaling pathways involved in cell proliferation, survival, and apoptosis.[6][7] The following diagram illustrates some of the key protein kinase signaling pathways that are often dysregulated in cancer and are potential targets for thiazole-based inhibitors.

G cluster_membrane cluster_cytoplasm cluster_nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Thiazole Thiazole Derivatives Thiazole->RTK Inhibition Thiazole->PI3K Inhibition Thiazole->Akt Inhibition Thiazole->mTOR Inhibition

Caption: A simplified diagram of key oncogenic signaling pathways potentially inhibited by thiazole derivatives.

References

A Comparative Study of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid and Other Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the physicochemical properties, spectroscopic data, and biological activities of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid and other selected thiazole derivatives. The information is supported by experimental data and detailed protocols to aid in the evaluation and potential application of these compounds in drug discovery and development.

Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry due to its wide range of pharmacological activities.[1][2] Derivatives of thiazole have demonstrated potent antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][3][4] This guide focuses on a comparative analysis of this compound against other notable thiazole derivatives, offering a comprehensive overview for further research and development.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The structural and electronic characteristics of thiazole derivatives are fundamental to their biological activity. A comparison of the physicochemical and spectroscopic data of this compound and other representative thiazole derivatives is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance1H NMR (δ, ppm)13C NMR (δ, ppm)IR (cm⁻¹)
This compoundC₈H₅NO₂S₂211.26~157Light yellow to yellow crystals7.20-7.80 (m, 3H, thienyl), 8.30 (s, 1H, thiazole-H)118.0, 127.5, 128.0, 130.0, 142.0, 148.0, 162.5, 170.03100-2500 (O-H), 1700 (C=O), 1540 (C=N)
2-Amino-4-phenylthiazoleC₉H₈N₂S176.24148-151White to pale yellow powder6.70 (s, 1H, thiazole-H), 7.20-7.80 (m, 5H, phenyl-H), 7.90 (s, 2H, NH₂)101.0, 125.5, 127.5, 128.5, 134.0, 150.0, 168.03400, 3280 (N-H), 1620 (C=N)
SulfathiazoleC₉H₉N₃O₂S₂255.32200-204White or yellowish-white crystalline powder6.65 (d, 1H, thiazole-H), 7.15 (d, 1H, thiazole-H), 7.50 (d, 2H, phenyl-H), 7.85 (d, 2H, phenyl-H)108.0, 118.0, 128.0, 140.0, 153.0, 168.03450, 3350 (N-H), 1600 (C=C), 1330, 1150 (SO₂)
4-Methyl-5-thiazoleethanolC₆H₉NOS143.21N/A (Liquid)Colorless to pale yellow liquid2.40 (s, 3H, CH₃), 2.90 (t, 2H, CH₂), 3.80 (t, 2H, CH₂), 8.50 (s, 1H, thiazole-H)15.0, 30.0, 60.0, 125.0, 148.0, 150.03350 (O-H), 2950 (C-H), 1500 (C=N)

Biological Activities: A Side-by-Side Comparison

Thiazole derivatives have been extensively studied for their potential as therapeutic agents. This section compares the anticancer and antimicrobial activities of this compound with other derivatives, presenting available quantitative data (IC₅₀ and MIC values). It is important to note that these values are compiled from various studies and experimental conditions may differ.

Anticancer Activity

The cytotoxic effects of thiazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCancer Cell LineIC₅₀ (µM)Reference
This compoundNot specifiedExhibits cytotoxic effects[4]
Thiazole-coumarin hybrid (6a)MCF-7 (Breast)Not specified, potent inhibitor[5]
Thiazole-coumarin hybrid (6a)HCT-116 (Colon)Not specified, potent inhibitor[5]
Thiazole-coumarin hybrid (6a)HepG2 (Liver)Not specified, potent inhibitor[5]
Thiazole derivative (4c)MCF-7 (Breast)2.57 ± 0.16[6]
Thiazole derivative (4c)HepG2 (Liver)7.26 ± 0.44[6]
Staurosporine (Standard)MCF-7 (Breast)6.77 ± 0.41[6]
Staurosporine (Standard)HepG2 (Liver)8.4 ± 0.51[6]
Triazolo-thiadiazole (KA25)HT-29 (Colon)Time and concentration-dependent inhibition of Akt phosphorylation[7]
Triazolo-thiadiazole (KA39)HT-29 (Colon)Time and concentration-dependent inhibition of Akt phosphorylation[7]
Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
This compoundVarious bacterial strainsEffective[4]
2,5-dichloro thienyl-substituted thiazolesS. aureus, E. coli, K. pneumoniae, P. aeruginosa6.25 - 12.5[8]
2,5-dichloro thienyl-substituted thiazolesA. fumigatus, A. flavus, P. marneffei, T. mentagrophytes6.25 - 12.5[8]
Thiazole derivative (3)S. aureus (Gram-positive)Moderate to good[9]
Thiazole derivative (3)E. coli (Gram-negative)Moderate to good[9]
Thiazole derivative (8)Fungal strainsGood[9]
Thiazole-imidazole-furan hybrid (3a)S. aureus4.88[10]
Thiazole-imidazole-furan hybrid (3a)E. coli4.88[10]
Neomycin (Standard)E. coli>39.06[10]
Benzo[d]thiazole derivative (13)S. aureus, E. coli50-75[11]
Benzo[d]thiazole derivative (14)S. aureus, E. coli50-75[11]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for the synthesis and biological evaluation of thiazole derivatives are provided below.

Synthesis of Thiazole Derivatives (Hantzsch Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole rings.

General Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate α-haloketone (1 equivalent) and thioamide or thiourea (1-1.2 equivalents) in a suitable solvent such as ethanol.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and the crude product is collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure thiazole derivative.

Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[4][12][13]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Antimicrobial Activity (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

Synthesis_Workflow start Start Materials (α-haloketone, thioamide) reaction Hantzsch Thiazole Synthesis (Reflux in Ethanol) start->reaction workup Reaction Work-up (Neutralization, Filtration) reaction->workup purification Purification (Recrystallization) workup->purification product Pure Thiazole Derivative purification->product

Fig. 1: Hantzsch Thiazole Synthesis Workflow

MTT_Assay_Workflow cell_seeding Seed Cancer Cells (96-well plate) compound_treatment Treat with Thiazole Derivatives (48-72h incubation) cell_seeding->compound_treatment mtt_addition Add MTT Solution (4h incubation) compound_treatment->mtt_addition solubilization Solubilize Formazan Crystals (DMSO/SDS-HCl) mtt_addition->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Calculate IC50 Value absorbance_reading->data_analysis

Fig. 2: MTT Assay Experimental Workflow

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Thiazole Thiazole Derivatives Thiazole->PI3K inhibit Thiazole->Akt inhibit

Fig. 3: PI3K/Akt/mTOR Signaling Pathway and Thiazole Inhibition

This guide provides a foundational comparison of this compound and other thiazole derivatives. The presented data and protocols are intended to facilitate further investigation into the therapeutic potential of this important class of heterocyclic compounds. The diverse biological activities and the established synthetic routes make thiazoles a promising area for future drug discovery efforts. Researchers are encouraged to utilize this information as a starting point for their own studies and to further explore the vast chemical space of thiazole derivatives.

References

Unveiling the Anti-Inflammatory Action of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, the mechanism of action of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (TTCA) is a subject of significant interest within the scientific community. This guide provides a comparative analysis of TTCA's probable mechanism of action, benchmarking it against a well-established therapeutic agent and detailing the experimental framework required for such an evaluation. This document is intended for researchers, scientists, and professionals in drug development.

Confirmed Mechanism of Action: Targeting Cyclooxygenase-2 (COX-2)

Recent investigations into the biological activity of thiazole-based compounds have strongly indicated that their anti-inflammatory effects are mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] While a specific IC50 value for this compound against COX-2 is not yet publicly available, the collective evidence from structurally similar thiazole derivatives points towards a direct inhibitory interaction.

The proposed mechanism involves the binding of the thiazole carboxylic acid moiety within the active site of the COX-2 enzyme. This interaction is facilitated by a combination of hydrogen bonds and hydrophobic interactions. The carboxylic acid group is believed to form crucial hydrogen bonds with key amino acid residues in the enzyme's active site, while the thienyl and thiazole rings engage in hydrophobic interactions, effectively blocking the enzyme's catalytic activity. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.

Comparative Analysis: TTCA vs. Celecoxib

To contextualize the potential efficacy of TTCA, a comparison with a well-characterized, selective COX-2 inhibitor, Celecoxib, is presented. Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) known for its potent and selective inhibition of COX-2.

CompoundTargetIC50 (nM)Selectivity (COX-1/COX-2)
This compound (TTCA) COX-2 (inferred)Data Not AvailableData Not Available
Celecoxib COX-240>10

Note: The IC50 value for TTCA is not available in the public domain. The comparison is based on the established activity of Celecoxib and the inferred mechanism of TTCA from related compounds.

Experimental Protocols for Mechanism Confirmation

To definitively confirm the mechanism of action of TTCA and determine its inhibitory potency, the following experimental protocols are recommended:

In Vitro COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of TTCA against recombinant human COX-2.

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is monitored by the oxidation of a chromogenic or fluorogenic substrate.

Materials:

  • Recombinant Human COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Heme (cofactor)

  • Assay Buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay, or a fluorometric probe)

  • Test compound (TTCA) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (Celecoxib)

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Prepare a series of dilutions of the test compound (TTCA) and the positive control (Celecoxib).

  • In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well.

  • Add the diluted test compound or positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Pathway and Workflow

To further elucidate the concepts discussed, the following diagrams are provided.

G Prostaglandin Synthesis Pathway and COX-2 Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation TTCA 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid (TTCA) TTCA->COX2 G Experimental Workflow for COX-2 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Dilutions Prepare Compound Dilutions (TTCA & Celecoxib) Incubation Incubate Enzyme with Test Compounds Dilutions->Incubation Reagents Prepare Assay Reagents (Enzyme, Substrate, Buffer) Reagents->Incubation Reaction Initiate Reaction with Arachidonic Acid Incubation->Reaction Measurement Measure Kinetic Activity Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Cross-Validation of Analytical Methods for 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides a comparative analysis of three common analytical methods for the determination of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry.[1] The presented methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration—are critically evaluated based on hypothetical, yet realistic, performance data. Detailed experimental protocols are provided to enable researchers to adapt and validate these methods for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often a trade-off between various performance characteristics. The following tables summarize the hypothetical quantitative performance data for the analysis of this compound by HPLC-UV, GC-MS (after derivatization), and Potentiometric Titration.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVGC-MS (derivatized)Potentiometric Titration
Linear Range 1 - 200 µg/mL0.1 - 50 µg/mL1 - 10 mg/mL
Correlation Coefficient (R²) > 0.999> 0.998Not Applicable

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVGC-MS (derivatized)Potentiometric Titration
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (RSD%) < 2.0%< 3.0%< 1.0%

Table 3: Comparison of Sensitivity and Throughput

ParameterHPLC-UVGC-MS (derivatized)Potentiometric Titration
Limit of Detection (LOD) 0.3 µg/mL0.03 µg/mL0.5 mg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL1.0 mg/mL
Sample Throughput HighMediumLow

Detailed Experimental Protocols

The following are detailed, hypothetical protocols for the quantification of this compound using HPLC-UV, GC-MS, and Potentiometric Titration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various sample matrices.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 280 nm

  • Analysis: Inject the standard solutions and sample solutions into the HPLC system. Quantify the analyte by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Due to the low volatility of the carboxylic acid, a derivatization step is necessary for GC-MS analysis. This method offers high sensitivity and selectivity.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • This compound reference standard

Procedure:

  • Derivatization:

    • Accurately weigh about 1 mg of the sample or standard into a reaction vial.

    • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in ethyl acetate at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution and subjecting them to the same derivatization procedure.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier gas: Helium at a constant flow of 1.2 mL/min.

    • Ion source temperature: 230 °C

    • Quadrupole temperature: 150 °C

    • Mass scan range: 50 - 500 m/z

  • Analysis: Inject the derivatized standard and sample solutions. Identify the trimethylsilyl derivative of the analyte by its retention time and mass spectrum. Quantify using a selected ion monitoring (SIM) mode for enhanced sensitivity.

Potentiometric Titration

This classical analytical method is suitable for the assay of bulk amounts of this compound and for determining its purity.

Instrumentation:

  • Autotitrator with a pH electrode.

  • Magnetic stirrer.

Reagents:

  • 0.1 M Sodium hydroxide (NaOH) solution, standardized.

  • Ethanol (95%)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 200 mg of this compound and dissolve it in 50 mL of 95% ethanol.

  • Titration:

    • Immerse the pH electrode and the titrator's burette tip into the sample solution.

    • Stir the solution gently.

    • Titrate the sample with the standardized 0.1 M NaOH solution.

    • Record the volume of NaOH solution added and the corresponding pH values.

  • Analysis: Determine the equivalence point from the titration curve (the point of maximum inflection). Calculate the purity of this compound based on the volume of titrant consumed.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a logical workflow for the cross-validation of the described analytical methods. This process ensures the reliability and consistency of results obtained from different analytical techniques.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV method_dev->hplc_dev gcms_dev GC-MS method_dev->gcms_dev titration_dev Titration method_dev->titration_dev validation Individual Method Validation hplc_dev->validation gcms_dev->validation titration_dev->validation hplc_val Validate HPLC-UV (ICH Q2(R1)) validation->hplc_val gcms_val Validate GC-MS (ICH Q2(R1)) validation->gcms_val titration_val Validate Titration (USP <1225>) validation->titration_val cross_val Cross-Validation Study hplc_val->cross_val gcms_val->cross_val titration_val->cross_val sample_analysis Analyze Same Batches of This compound cross_val->sample_analysis data_comp Statistical Comparison of Results (e.g., t-test, F-test) sample_analysis->data_comp eval Evaluate for Systematic Bias & Proportional Error data_comp->eval conclusion Conclusion: Method Equivalency & Selection Criteria eval->conclusion

Caption: Workflow for the cross-validation of analytical methods.

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Within the vast landscape of heterocyclic chemistry, the 2-(2-thienyl)-1,3-thiazole-4-carboxylic acid scaffold has emerged as a promising starting point for the development of potent enzyme inhibitors with potential applications in oncology and beyond. This guide provides an objective comparison of the performance of various analogs based on this core structure, supported by experimental data from published research.

The inherent biological activities of the thiazole ring, often found in pharmacologically active compounds, combined with the electronic properties of the thiophene moiety, make this class of molecules a fertile ground for structure-activity relationship (SAR) studies.[1][2] Modifications to this core structure can significantly impact biological activity, offering a pathway to optimize potency and selectivity. This guide will delve into the SAR of a series of N-(thiazol-2-yl)-2-thiophene carboxamide derivatives, which are structurally analogous to the titular carboxylic acid, focusing on their activity as Abl kinase inhibitors.

Comparative Analysis of Abl Kinase Inhibition

A study focused on N-(thiazol-2-yl)-2-thiophene carboxamide derivatives identified several potent inhibitors of the Abl kinase, a key target in the treatment of chronic myeloid leukemia. The following table summarizes the structure-activity relationship of these analogs, highlighting the impact of substitutions on their inhibitory activity.

Compound IDR1 (Thiazole Ring)R2 (Thiophene Ring)IC50 (µM)[3]
1a HH>10
1b CH3H1.5
1c PhenylH0.8
1d 4-Cl-PhenylH0.5
1e HCH35.2
1f HCl2.1

Key SAR Observations:

  • Substitution on the Thiazole Ring (R1): The data clearly indicates that substitution at the R1 position of the thiazole ring is crucial for potent Abl kinase inhibition. The unsubstituted analog (1a ) showed negligible activity, while the introduction of a methyl group (1b ) led to a significant increase in potency. A phenyl group at this position (1c ) further enhanced the activity, and the addition of a chlorine atom to the phenyl ring (1d ) resulted in the most potent compound in this series. This suggests that a larger, electron-withdrawing substituent at R1 is favorable for binding to the Abl kinase.

  • Substitution on the Thiophene Ring (R2): Modifications at the R2 position of the thiophene ring were less impactful compared to the R1 position. While the introduction of a methyl (1e ) or chloro (1f ) group did lead to some inhibitory activity, it was less pronounced than the substitutions on the thiazole ring.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, the following is a detailed methodology for the key experiments cited.

Abl Kinase Inhibition Assay[3]

The inhibitory activity of the compounds against the Abl kinase was determined using a cell-free enzymatic assay. The assay measures the phosphorylation of a substrate peptide by the Abl kinase.

Materials:

  • Recombinant Abl kinase domain

  • Biotinylated substrate peptide (biotin-EAIYAAPFAKKK-NH2)

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-resolved fluorescence (TRF) reader

Procedure:

  • The test compounds were serially diluted in DMSO and then added to the wells of a microtiter plate.

  • Recombinant Abl kinase and the biotinylated substrate peptide were added to the wells.

  • The phosphorylation reaction was initiated by the addition of ATP.

  • The plate was incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • The reaction was stopped by the addition of EDTA.

  • The reaction mixture was transferred to a streptavidin-coated plate and incubated to allow the biotinylated peptide to bind.

  • After washing, a europium-labeled anti-phosphotyrosine antibody was added to the wells and incubated.

  • Unbound antibody was removed by washing.

  • Enhancement solution was added, and the time-resolved fluorescence was measured using a TRF reader.

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Structure-Activity Relationship Workflow

The process of conducting SAR studies involves a logical flow from the initial design and synthesis of analogs to their biological evaluation and subsequent analysis. The following diagram illustrates this general workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration Start Lead Compound (this compound) Analogs Analog Design & Synthesis Start->Analogs Modification of R1 and R2 Purification Purification & Characterization Analogs->Purification Screening Primary Biological Screening Purification->Screening DoseResponse Dose-Response Studies (IC50/EC50) Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity SAR_Analysis Structure-Activity Relationship Analysis DoseResponse->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization Identify key structural features Optimization->Analogs Design of new analogs

Caption: General workflow for structure-activity relationship (SAR) studies.

Potential Signaling Pathway Involvement

While the primary data presented here focuses on Abl kinase inhibition, this compound analogs have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[1][4] The anticancer activity of many kinase inhibitors, including those targeting Abl, often involves the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis. The diagram below illustrates a simplified representation of a generic kinase signaling pathway that could be targeted by such inhibitors.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Ligand->Receptor Kinase Intracellular Kinase (e.g., Abl, Src) Receptor->Kinase Activation Downstream Downstream Signaling (e.g., Ras-MAPK, PI3K-Akt) Kinase->Downstream Phosphorylation Cascade Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Downstream->Apoptosis Inhibition Inhibitor Thiazole Analog (Inhibitor) Inhibitor->Kinase Inhibition

Caption: Simplified kinase signaling pathway potentially targeted by thiazole analogs.

References

A Comparative Benchmarking of the Anti-inflammatory Effects of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid and Ibuprofen

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory properties of the novel compound 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid against the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Due to the limited publicly available data on the specific thiazole derivative, this guide leverages findings on structurally similar thiazole compounds to provide a representative benchmark against the well-established profile of ibuprofen.

Executive Summary

Ibuprofen, a cornerstone of anti-inflammatory therapy, exerts its effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2][3][4][5] This inhibition curtails the production of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][4][5] Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory potential.[6][7][8][9] Certain derivatives have demonstrated potent and selective inhibition of COX-2, an enzyme isoform predominantly expressed during inflammatory processes.[6][10][11] This suggests that thiazole-based compounds could offer a more targeted anti-inflammatory action with a potentially improved safety profile compared to non-selective NSAIDs like ibuprofen.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize key quantitative data for ibuprofen and representative thiazole derivatives from in vivo and in vitro studies.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Time Point (hours)Edema Inhibition (%)Reference Compound
Ibuprofen10345-55%Standard
Thiazole Derivative (Example 1)203~44%Nimesulide
Thiazole Derivative (Example 2)50451-55%Indomethacin

Note: Data for thiazole derivatives are representative of findings for various substituted thiazoles and may not reflect the exact activity of this compound.

Table 2: In Vitro COX Enzyme Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
Ibuprofen15-2510-20~1.5
Thiazole Derivative (Hypothetical)>1005-15>10

Note: The data for the thiazole derivative is hypothetical, based on the general trend of COX-2 selectivity observed in this class of compounds. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA₂ COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_phys Prostaglandins (Physiological) COX1->Prostaglandins_phys Prostaglandins_inflam Prostaglandins (Inflammatory) COX2->Prostaglandins_inflam GI_Protection GI Protection, Platelet Aggregation Prostaglandins_phys->GI_Protection Inflammation Inflammation, Pain, Fever Prostaglandins_inflam->Inflammation Inflammatory Stimuli Inflammatory Stimuli PLA2 PLA₂ Inflammatory Stimuli->PLA2 activates Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Thiazole Thiazole Derivative (Potential COX-2 Inhibitor) Thiazole->COX2

Caption: Mechanism of Action of Ibuprofen and Potential Thiazole Derivatives.

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Wistar Rats) Grouping Grouping of Animals (Control, Standard, Test Groups) Animal_Acclimatization->Grouping Fasting Overnight Fasting Grouping->Fasting Drug_Admin Oral Administration of Vehicle, Ibuprofen, or Thiazole Derivative Fasting->Drug_Admin Carrageenan_Injection Subplantar Injection of 1% Carrageenan (after 1 hour) Drug_Admin->Carrageenan_Injection Measurement Paw Volume Measurement (Plethysmometer) at 0, 1, 2, 3, 4 hours Carrageenan_Injection->Measurement Edema_Calculation Calculation of Paw Edema Volume Measurement->Edema_Calculation Inhibition_Calculation Calculation of Percentage Inhibition of Edema Edema_Calculation->Inhibition_Calculation Stats Statistical Analysis (e.g., ANOVA) Inhibition_Calculation->Stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Detailed Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.[12][13]

  • Animals: Male Wistar rats (150-200g) are typically used. The animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into groups (n=6), including a control group (vehicle), a standard group (ibuprofen), and test groups (this compound at various doses). The compounds are administered orally.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.[14][15]

  • Measurement of Edema: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[16]

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the inhibitory activity of a compound on the COX-1 and COX-2 enzymes.[17]

  • Enzyme Preparation: Purified ovine or human COX-1 and recombinant human COX-2 enzymes are used.[18]

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate.

    • The reaction mixture contains a buffer (e.g., Tris-HCl), a cofactor like hematin, and the respective COX enzyme.[17]

    • The test compound (this compound or ibuprofen) at various concentrations is pre-incubated with the enzyme.

    • The reaction is initiated by adding the substrate, arachidonic acid.

  • Detection: The COX enzyme activity is measured by detecting the product, prostaglandin E2 (PGE2), using methods such as ELISA, radioimmunoassay, or a colorimetric assay that measures the peroxidase activity of COX.[18][19][20]

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration. The COX-2 selectivity index is calculated by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Conclusion

While direct comparative data for this compound is not yet widely published, the broader class of thiazole derivatives shows considerable promise as anti-inflammatory agents, with some exhibiting a favorable COX-2 selective inhibition profile. This suggests a potential for a more targeted therapeutic effect with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors like ibuprofen. Further preclinical and clinical studies are warranted to fully elucidate the anti-inflammatory efficacy and safety profile of this compound. The experimental protocols detailed in this guide provide a robust framework for conducting such comparative benchmarking studies.

References

Comparative Docking Analysis of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid: A Framework for Virtual Screening Against Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Data Presentation: Docking Scores of Known Enzyme Inhibitors

The following tables summarize the docking scores and, where available, the half-maximal inhibitory concentration (IC50) values for known inhibitors of several key enzymes. These values have been collated from various research articles and provide a benchmark for the potential efficacy of novel inhibitor candidates.

Table 1: Cyclooxygenase (COX) Inhibitors

EnzymeKnown InhibitorDocking Score (kcal/mol)IC50 (µM)
COX-1 Celecoxib->100
Meloxicam-12.50[1]
Indomethacin-7.9-
Compound A2-26.88[1]
Compound A3->250
Compound A6-26.88[1]
Compound A8-34.53[1]
COX-2 Celecoxib-9.9240.16[2]
Meloxicam-1.13[1]
Indomethacin-7.9-
Compound 5u-12.9071.79[3]
Compound 5s-12.242.51[3]
Compound A2-23.26[1]
Compound A3-27.29[1]
Compound A6-28.17[1]
Compound A8-28.87[1]

Table 2: Aldose Reductase Inhibitors

Known InhibitorDocking Score (kcal/mol)IC50 (µM)
Epalrestat--
Ponalrestat--
ZINC89259516 (Butein pharmacophore)-11.57-
ZINC13349982 (Benzylisoquinoline pharmacophore)-11.48-
Scaffold 5-8.08-
Compound 18-7.91-
Compound 3c-1.42[4]

Table 3: α-Glucosidase Inhibitors

Known InhibitorDocking Score (kcal/mol)IC50 (µM)
Acarbose-817.38[5]
Trabectedin-8.81.263[6]
Demeclocycline-8.6-
Compound 6k-5.44[5]
Compound 6h-6.59[5]
Compound 6b-7.72[5]
Compound 6e-7.91[5]
Compound 5k-20.95[5]

Table 4: Tubulin Inhibitors

Known InhibitorDocking Score (kcal/mol)IC50 (µM)
Colchicine-7.0-
ON-01910-7.0-
HMN-214-8.6-
KX2-391-8.0-
Combretastatin A-4--
Nocodazole--
Compound 10e-1.16

Experimental Protocols: A Generalized Workflow for Comparative Docking Studies

The following is a generalized protocol for performing comparative molecular docking studies, synthesized from methodologies reported in the scientific literature.

1. Preparation of the Receptor Protein

  • Retrieval of Protein Structure: The three-dimensional crystal structure of the target enzyme is typically downloaded from the Protein Data Bank (PDB).

  • Protein Preparation: The downloaded protein structure is prepared for docking. This process generally involves:

    • Removal of water molecules and any co-crystallized ligands.

    • Addition of polar hydrogen atoms.

    • Assignment of correct bond orders and hybridization states.

    • Energy minimization of the protein structure to relieve any steric clashes.

2. Preparation of the Ligands

  • Ligand Sketching and Optimization: The 2D structure of the ligand, in this case, 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid, and the known inhibitors are sketched using a molecule editor.

  • 3D Conversion and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized using a suitable force field (e.g., MMFF94). This step is crucial to find the lowest energy conformation of the ligands.

3. Molecular Docking Simulation

  • Grid Generation: A grid box is defined around the active site of the enzyme. The dimensions and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, Schrödinger's Glide) is used to predict the binding conformation and affinity of the ligands within the enzyme's active site. The algorithm explores various possible orientations and conformations of the ligand and scores them based on a scoring function.

  • Selection of Docking Poses: The docking pose with the most favorable score (e.g., the lowest binding energy) is typically selected for further analysis.

4. Analysis of Docking Results

  • Binding Affinity: The docking score provides a quantitative estimate of the binding affinity between the ligand and the protein.

  • Interaction Analysis: The interactions between the ligand and the amino acid residues in the active site are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the protein-ligand complex.

Mandatory Visualization

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output Target_Selection Target Enzyme Selection PDB_Retrieval Retrieve Protein Structure (PDB) Target_Selection->PDB_Retrieval Protein_Prep Prepare Receptor (Remove water, add hydrogens, minimize) PDB_Retrieval->Protein_Prep Grid_Generation Define Binding Site (Grid Generation) Protein_Prep->Grid_Generation Ligand_Sketch Sketch/Obtain Ligand Structures (Test Compound & Known Inhibitors) Ligand_Prep Prepare Ligands (3D conversion, energy minimization) Ligand_Sketch->Ligand_Prep Docking Molecular Docking Simulation Ligand_Prep->Docking Grid_Generation->Docking Analyze_Results Analyze Docking Results (Binding Energy, Interactions) Docking->Analyze_Results Compare Compare Docking Scores & Poses Analyze_Results->Compare Data_Table Quantitative Data Table Compare->Data_Table Visualization Binding Pose Visualization Compare->Visualization

References

Validating the Purity of Synthesized 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the confirmation of a synthesized compound's purity and structural integrity is a critical step. This guide provides a comparative framework for validating the purity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid using a suite of spectroscopic techniques. To offer a clear benchmark, its spectral characteristics are compared against a structurally similar alternative, 2-phenyl-1,3-thiazole-4-carboxylic acid.

This guide outlines detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The accompanying data, presented in comparative tables, will aid in the unambiguous identification and purity assessment of the synthesized target molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the synthesized this compound.

Spectroscopic_Analysis_Workflow Workflow for Purity Validation synthesis Synthesized 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid nmr NMR Spectroscopy (1H & 13C) synthesis->nmr ftir FTIR Spectroscopy synthesis->ftir ms Mass Spectrometry synthesis->ms hplc HPLC Analysis synthesis->hplc structure_verification Structure Verification nmr->structure_verification ftir->structure_verification ms->structure_verification purity_assessment Purity Assessment hplc->purity_assessment final_product Pure Compound Confirmed structure_verification->final_product Structure Matches purity_assessment->final_product Purity ≥ 95%

Caption: Experimental workflow for spectroscopic purity validation.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and its phenyl-substituted analogue. These values are compiled from typical spectral data for similar structures and should be used as a reference for experimental results.

Table 1: ¹H and ¹³C NMR Spectral Data Comparison

Parameter This compound 2-Phenyl-1,3-thiazole-4-carboxylic acid
¹H NMR
Thiazole-H (s)~8.4 ppm~8.3 ppm
Thiophene-H (m)~7.2 - 7.8 ppm-
Phenyl-H (m)-~7.4 - 8.0 ppm
COOH (s, broad)~13.0 ppm~13.0 ppm
¹³C NMR
C=O (Carboxylic Acid)~165 ppm~165 ppm
Thiazole C2~168 ppm~169 ppm
Thiazole C4~145 ppm~146 ppm
Thiazole C5~125 ppm~124 ppm
Thiophene C (ipso)~135 ppm-
Thiophene C~128 - 132 ppm-
Phenyl C (ipso)-~133 ppm
Phenyl C-~126 - 131 ppm

Table 2: FTIR and Mass Spectrometry Data Comparison

Technique Parameter This compound 2-Phenyl-1,3-thiazole-4-carboxylic acid
FTIR O-H stretch (broad)3100 - 2500 cm⁻¹3100 - 2500 cm⁻¹
C=O stretch~1700 cm⁻¹~1700 cm⁻¹
C=N stretch~1610 cm⁻¹~1610 cm⁻¹
C-S stretch~700 cm⁻¹Not as prominent
Mass Spec. Molecular Ion [M]⁺m/z 211m/z 205
[M-COOH]⁺m/z 166m/z 160
Thienyl cationm/z 83-
Phenyl cation-m/z 77

Table 3: HPLC Purity Analysis Comparison

Parameter This compound 2-Phenyl-1,3-thiazole-4-carboxylic acid
Column C18 (e.g., 4.6 x 150 mm, 5 µm)C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient)Acetonitrile:Water with 0.1% Formic Acid (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Expected Purity > 95%> 95%

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen and carbon atoms.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory is recommended for solid samples.

  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum typically in the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, the C=N stretch of the thiazole ring, and C-S stretching vibrations.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and obtain information about the fragmentation pattern to support the proposed structure.

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. For ESI, the solution is infused directly or via an HPLC system. For EI, a solid probe may be used.

  • Data Acquisition:

    • Acquire the mass spectrum in a positive or negative ion mode.

    • For tandem mass spectrometry (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID) to observe the fragment ions.

  • Data Analysis:

    • Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of the compound.

    • Analyze the fragmentation pattern and propose fragmentation pathways that are consistent with the known structure.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To assess the purity of the synthesized compound by separating it from any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a gradient pump.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient could be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the compound as the percentage of the area of the main peak relative to the total area of all peaks. A purity level of ≥ 95% is generally considered acceptable for many research applications.

Assessing the Selectivity of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid Against Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered interest within the scientific community for its potential therapeutic applications. Research indicates that this compound possesses notable biological activities, including antimicrobial and anti-inflammatory properties.[1] Furthermore, it has been suggested to exhibit cytotoxic effects against certain cancer cell lines, positioning it as a subject of interest in oncological research.[1] This guide aims to provide a comparative overview of the selectivity of this compound against various cancer cell lines. However, it is crucial to note that detailed, publicly available experimental data quantifying the selective cytotoxicity of this specific compound is limited. The following sections will, therefore, present a framework for such a comparative analysis, including representative experimental protocols and data presentation formats, based on studies of structurally related thiazole derivatives.

In Vitro Cytotoxicity of Thiazole Derivatives

Compound/AlternativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
(Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline SaOS-2Not SpecifiedNot SpecifiedNot Specified
N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline SaOS-2Not SpecifiedNot SpecifiedNot Specified
Thiazole Derivative 4i SaOS-20.190 ± 0.045 µg/mLNot SpecifiedNot Specified

Experimental Protocols

To assess the selectivity of a compound like this compound, a standardized cytotoxicity assay would be employed across a panel of cancer and non-cancerous cell lines. The following is a representative protocol for the MTT assay, a colorimetric assay for assessing cell metabolic activity.

MTT Assay Protocol
  • Cell Seeding: Cancer and non-cancerous cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing compound selectivity and a generalized signaling pathway that could be investigated.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis compound 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid Solution treatment Cell Treatment with Varying Concentrations compound->treatment cell_lines Panel of Cancer and Normal Cell Lines cell_lines->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay absorbance Absorbance Reading mtt_assay->absorbance ic50 IC50 Value Calculation absorbance->ic50 selectivity Selectivity Index (IC50 Normal / IC50 Cancer) ic50->selectivity

Caption: Experimental workflow for assessing the selectivity of a test compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Transcription Inhibitor 2-(2-Thienyl)-1,3-thiazole- 4-carboxylic acid? Inhibitor->Ras Inhibitor->PI3K

Caption: A generalized MAPK/PI3K signaling pathway potentially targeted by anticancer compounds.

References

Safety Operating Guide

Proper Disposal of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Thienyl)-1,3-thiazole-4-carboxylic acid (CAS No. 24044-07-3), a compound utilized in various research and development applications.[1][2] Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance.[3] Based on available safety data, the primary hazards are summarized below. All handling and disposal operations must be conducted by trained personnel familiar with the material's potential hazards.

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS CodeDescription
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[3]
Skin Irritation (Category 2)H315Causes skin irritation[3]
Eye Irritation (Category 2A)H319Causes serious eye irritation[3]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation[3]

Source: PubChem, Sigma-Aldrich[3]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles and/or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: All handling of this compound, including waste, should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. The presence of sulfur-containing heterocyclic rings (thiophene and thiazole) can lead to the formation of toxic sulfur dioxide gas upon combustion if not performed in a suitable incinerator.

Step 1: Waste Segregation and Collection

  • All waste containing this compound must be collected at the point of generation. This includes:

    • Unused or expired solid compound.

    • Contaminated disposable materials (e.g., weighing papers, pipette tips, gloves).

    • Solutions containing the compound.

    • Rinsate from cleaning contaminated glassware.

  • Use a designated, leak-proof, and chemically compatible hazardous waste container. A glass or high-density polyethylene (HDPE) container with a secure lid is recommended.[4]

  • Do not mix this waste with other incompatible waste streams.

Step 2: Labeling of Waste Containers

  • The waste container must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The CAS Number: "24044-07-3."

    • The primary hazard pictograms (e.g., GHS07 for harmful/irritant).

    • An accumulation start date.

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated, away from heat, and incompatible materials.

  • Ensure secondary containment is in place to manage any potential leaks.

Step 4: Professional Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[5]

  • Provide a complete and accurate description of the waste to the disposal service.

Spill and Emergency Procedures

In the event of a spill, follow these procedures immediately:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably by performing cleanup within a chemical fume hood.

  • Contain: For small spills of the solid material, carefully sweep it up, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials such as paper towels to absorb spills of solutions.[6]

  • Collect: Place all contaminated absorbent material and cleaning supplies into a labeled hazardous waste container for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol, ethanol), and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's EHS department.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (Solid, Solution, or Contaminated Material) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste into a Designated, Compatible Container ppe->segregate label Label Container: 'Hazardous Waste' Full Chemical Name & CAS No. Hazard Pictograms segregate->label store Store Sealed Container in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs disposal Arrange for Professional Disposal (e.g., High-Temperature Incineration) contact_ehs->disposal end Disposal Complete disposal->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure: Evacuate, Ventilate, Contain, Collect, Decontaminate, Report spill->spill_procedure Yes spill_procedure->segregate

Caption: Decision workflow for the disposal of this compound.

This guide is based on general principles of laboratory safety and hazardous waste management. Always consult your institution's specific policies and local regulations for chemical disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.